Product packaging for Afatinib(Cat. No.:CAS No. 850140-72-6)

Afatinib

Cat. No.: B195384
CAS No.: 850140-72-6
M. Wt: 485.9 g/mol
InChI Key: ULXXDDBFHOBEHA-CWDCEQMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) . It functions by forming covalent bonds with the kinase domains of these receptors, leading to the inhibition of tyrosine kinase autophosphorylation and a subsequent downregulation of ErbB signaling pathways . This mechanism ultimately results in the inhibition of cellular proliferation and apoptosis in tumor cell lines. Its primary research application is in the study of non-small cell lung cancer (NSCLC), particularly in models harboring activating EGFR mutations such as exon 19 deletions or the exon 21 L858R point mutation . Preclinical studies demonstrate that this compound can effectively inhibit tumor growth, showing low nanomolar IC50 values in various cell lines . Furthermore, as an irreversible ErbB family blocker, it is a valuable tool for investigating mechanisms of acquired resistance to first-generation EGFR tyrosine kinase inhibitors and for exploring potential synergies with other chemotherapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25ClFN5O3 B195384 Afatinib CAS No. 850140-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-CWDCEQMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893451
Record name Afatinib
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Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

850140-72-6, 439081-18-2
Record name Afatinib
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Molecular Mechanisms of Afatinib Action

Receptor Tyrosine Kinase Inhibition Profile

Afatinib's inhibitory profile distinguishes it from earlier generations of TKIs by its irreversible nature and its activity against multiple ErbB family members. nih.govnih.govnice.org.uk

Irreversible Covalent Binding to ErbB Family Members

A key feature of This compound (B358) is its ability to form a covalent bond with cysteine residues in the kinase domain of ErbB receptors. Specifically, this compound covalently binds to cysteine 797 in EGFR (ErbB1), cysteine 805 in HER2 (ErbB2), and cysteine 803 in ErbB4. oncotarget.com This irreversible binding leads to sustained inhibition of receptor activity, unlike reversible inhibitors where the drug can dissociate from the receptor. nih.govboehringer-ingelheim.comnice.org.ukdrugbank.com This irreversible blockade is thought to provide more complete and durable inhibition of ErbB signaling. boehringer-ingelheim.comtandfonline.comtandfonline.com

Pan-ErbB Inhibitory Potency and Specificity

This compound is characterized as a pan-ErbB inhibitor, meaning it targets multiple members of the ErbB family. nih.govboehringer-ingelheim.comnih.gov While it shows high potency against EGFR (ErbB1), it also effectively inhibits HER2 (ErbB2) and ErbB4. nih.govnih.govboehringer-ingelheim.comtandfonline.com Preclinical studies have demonstrated potent kinase inhibition with low nanomolar half-maximal inhibitory concentration (IC50) values for these receptors. nih.govtandfonline.comoncotarget.com

ErbB Family MemberIC50 (nM)Source Snippet Index
EGFR (ErbB1)0.5 nih.govtandfonline.comoncotarget.comfda.govmedchemexpress.com
HER2 (ErbB2)14 nih.govtandfonline.comoncotarget.comfda.govmedchemexpress.com
ErbB41 nih.govtandfonline.comoncotarget.com
EGFR L858R0.43 - 0.4 fda.govmedchemexpress.com
EGFR L858R/T790M10 fda.govmedchemexpress.com

This compound has also shown activity against certain EGFR mutations that are resistant to first-generation TKIs, although its activity against the T790M mutation is less potent compared to wild-type or activating mutations. drugbank.comfda.govwikipedia.orgguidetopharmacology.orgdovepress.comtga.gov.au

Impact on Receptor Trans-Phosphorylation

The ErbB family receptors can form both homodimers (e.g., EGFR/EGFR) and heterodimers (e.g., EGFR/HER2, HER2/HER3, EGFR/HER3). oncotarget.com Dimerization is crucial for receptor activation and subsequent intracellular signaling, often involving trans-phosphorylation, where one receptor subunit phosphorylates tyrosine residues on its dimerization partner. oncotarget.com this compound's inhibition of the kinase activity of EGFR, HER2, and ErbB4 prevents this trans-phosphorylation within ErbB dimers, including those involving the kinase-impaired HER3, which relies on a dimerization partner for phosphorylation. oncotarget.comtandfonline.comtandfonline.comnih.govnih.gov This broad inhibition of dimerization and trans-phosphorylation contributes to this compound's effectiveness in blocking ErbB-driven signaling. boehringer-ingelheim.comoncotarget.comtandfonline.comtandfonline.com

Downstream Signaling Pathway Modulation

Inhibition of ErbB receptors by this compound leads to the modulation of several key downstream signaling pathways that regulate cellular processes such as proliferation, survival, and migration. drugbank.comtandfonline.com

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade activated downstream of ErbB receptors. tandfonline.comresearchgate.netoncotarget.com Activation of this pathway promotes cell survival and growth. oncotarget.com this compound's inhibition of ErbB kinases, particularly EGFR and HER2, leads to a reduction in the phosphorylation and activation of key components of the PI3K/Akt/mTOR pathway. oncotarget.comresearchgate.netresearchgate.net Preclinical studies have demonstrated that this compound can inhibit Akt phosphorylation, a key event in activating this pathway. oncotarget.comresearchgate.net Inhibition of the PI3K/Akt/mTOR pathway is considered a significant contributor to the anti-proliferative and pro-apoptotic effects of this compound. nih.govoncotarget.comnih.gov Resistance to EGFR inhibitors, including this compound, can sometimes involve the activation of the PI3K/Akt/mTOR pathway, highlighting the importance of this pathway in mediating cellular responses and potential resistance mechanisms. tandfonline.comnih.gov

JAK/STAT Pathway Interactions

The JAK/STAT pathway is a significant signaling cascade often constitutively activated in various cancers, playing a key role in multiple cellular functions tandfonline.comtandfonline.com. Preclinical studies have indicated that this compound can interact with the JAK/STAT pathway. Interestingly, in some non-small cell lung cancer (NSCLC) cell lines, this compound has been shown to activate the JAK/STAT pathway by upregulating the interleukin-6 receptor tandfonline.comtandfonline.comaacrjournals.org. This activation is hypothesized to contribute to de novo resistance to this compound in NSCLC cells harboring the T790M mutation tandfonline.comtandfonline.comaacrjournals.org. Experiments in a mouse xenograft model of the H1975 cell line, which is EGFR mutation-positive NSCLC with T790M, supported this hypothesis, showing synergistic antitumor activity when this compound was combined with a pan-JAK inhibitor tandfonline.comtandfonline.com. The JAK1 and JAK2 kinases, upstream regulators of STAT3, have been observed to be activated in some NSCLC cell lines upon this compound treatment aacrjournals.orgjcancer.org. Inhibition of JAK1,2/STAT3 signaling has been shown to play a role in the anti-lymphangiogenesis effects of this compound in NSCLC cells jcancer.org.

Other Signaling Pathways Affected by this compound

Beyond the JAK/STAT pathway, this compound exerts inhibitory effects on several other downstream signaling cascades activated by ErbB receptors. These include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for regulating proliferation, apoptosis, and angiogenesis tandfonline.comtandfonline.comnih.gov.

PI3K/Akt/mTOR Pathway: This pathway is a critical effector in ErbB signaling and is often deregulated in cancers tandfonline.comtandfonline.com. Activation of the PI3K/Akt/mTOR pathway is also implicated in acquired resistance to EGFR inhibitors, including this compound tandfonline.com. Preclinical studies have demonstrated that combining this compound with PI3K/Akt/mTOR inhibitors can lead to synergistic inhibitory activity in various cancer cell lines, such as NSCLC tandfonline.comtandfonline.com. This compound has been shown to affect Akt phosphorylation nih.govaacrjournals.orgnih.govresearchgate.net. Inhibition of AKT-mTOR signaling by this compound can lead to translational inhibition of MCL-1 expression, contributing to apoptosis induction e-century.us.

Ras/Raf/MEK/ERK Pathway: This pathway is frequently activated in human malignancies, often due to RAS mutations tandfonline.com. This compound has shown synergistic activity with MEK inhibitors like selumetinib (B1684332) and trametinib (B1684009) in inhibiting cell proliferation in KRAS-mutant colorectal and NSCLC cells tandfonline.com. This suggests that comprehensive inhibition of the ErbB family by this compound is necessary to potentiate MEK inhibition tandfonline.com. This compound treatment has been shown to decrease phosphorylated ERK1/2 levels nih.govaacrjournals.orgspandidos-publications.comnih.gov.

SRC/FAK Pathway: Studies investigating mechanisms of resistance to this compound have indicated the involvement of the SRC/FAK pathway. Activation of SRC family kinases (SFK) and focal adhesion kinase (FAK) has been observed in some this compound-resistant lung cancer cells, potentially mediating cell survival and migration oncotarget.com. This compound combined with dasatinib (B193332), a Src inhibitor, has shown synergistic activity in gefitinib-resistant NSCLC cell lines, affecting Src/FAK and JAK/Stat signaling pathways oncotarget.com.

c-MET Pathway: The c-MET signaling pathway can also play a role in resistance to EGFR TKIs. Combining this compound with a c-MET inhibitor has shown synergistic effects in inhibiting growth and inducing apoptosis in NSCLC cells, particularly those with the T790M mutation plos.org.

IGF-1R Pathway: The IGF-1R signaling pathway has been found to contribute to this compound resistance in EGFR mutation-positive NSCLC cells harboring T790M tandfonline.comaacrjournals.org. Increased expression of insulin-like growth factor-binding protein 3 (IGFBP3) can lead to IGF1R activation as a bypass signaling pathway, promoting AKT phosphorylation and this compound resistance aacrjournals.org. Inhibition of IGF-1R has been shown to synergistically inhibit tumor growth with this compound in preclinical models tandfonline.com.

ERK-VEGF/MMP9 Signaling Pathway: In hepatocellular carcinoma cells, this compound has been shown to decrease the activity of the ERK-VEGF/MMP9 signaling pathway through EGFR inhibition, contributing to decreased cell migration and invasion spandidos-publications.comnih.gov.

Cellular Effects Induced by this compound

The molecular mechanisms of this compound action translate into several observable cellular effects that contribute to its anti-tumor activity.

Cell Proliferation Inhibition

This compound effectively inhibits cellular growth in various tumor cell lines and xenograft models associated with ErbB receptor dysregulation, including lung, breast, colorectal, and pancreatic cancer tandfonline.comtandfonline.com. This is a direct consequence of blocking the proliferative signals transmitted through the ErbB receptors and their downstream pathways like PI3K/Akt/mTOR and Ras/Raf/MEK/ERK tandfonline.comtandfonline.comnih.gov. Studies have demonstrated dose-dependent inhibition of cell proliferation by this compound in various cancer cell lines nih.govresearchgate.net. For instance, this compound significantly reduced the viability of HER2-positive gastric cancer cells researchgate.net. The inhibition of proliferation is often associated with the downregulation of proteins involved in cell cycle progression, such as CDK4 and cyclin D1 researchgate.net.

Apoptosis Induction Mechanisms

This compound induces apoptosis, or programmed cell death, in various cancer cell models tandfonline.comtandfonline.comnih.gov. This is a critical mechanism by which this compound exerts its anti-tumor effects. Several pathways contribute to this compound-induced apoptosis:

Bcl-2 Family Proteins: this compound treatment can modulate the expression of proteins from the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway. Studies have shown that this compound can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to a decreased Bcl-2/Bax ratio, which favors apoptosis nih.gov.

Caspase Activation: this compound triggers the cleavage and activation of caspases, including caspase-8, caspase-9, and caspase-3, as well as the cleavage of PARP, a substrate of caspases, indicating the activation of both extrinsic and intrinsic apoptotic pathways e-century.us.

CIP2A/PP2A/AKT Pathway: In some NSCLC cells without EGFR mutation, this compound has been shown to induce apoptosis through an Elk-1-mediated suppression of CIP2A, which in turn restores the activity of PP2A, leading to decreased AKT phosphorylation and subsequent apoptosis nih.govresearchgate.net.

PERK-eIF2α-ATF4 Axis and MCL-1 Downregulation: In head and neck squamous cell carcinoma cells, this compound induces apoptosis by downregulating MCL-1, an anti-apoptotic protein. This downregulation is mediated by the inactivation of the AKT-mTOR signaling pathway, which is affected by the stimulation of the PERK-eIF2α-ATF4 axis, a branch of ER stress signaling e-century.us.

Data on apoptosis induction by this compound in H1650 cells (gefitinib-resistant NSCLC) when combined with dasatinib showed an increase in the early stage of apoptosis:

TreatmentPercentage of Early Apoptosis
Control2.61%
This compound (0.1 µM)7.11%
Dasatinib (0.1 µM)4.6%
This compound + Dasatinib13.44%

Data derived from flow cytometry analysis in H1650 cells oncotarget.com.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. ErbB and vascular endothelial growth factor (VEGF) signaling pathways are known to interact in regulating tumor growth and survival tandfonline.comtandfonline.comnih.gov. Activation of EGFR in tumor cells can stimulate the production of VEGF, which promotes the proliferation and migration of endothelial cells tandfonline.comtandfonline.com.

This compound, by inhibiting EGFR and other ErbB receptors, can indirectly impact angiogenesis by reducing the production of pro-angiogenic factors like VEGF tandfonline.comtandfonline.comjcancer.orgspandidos-publications.comnih.gov. Studies have shown that this compound can inhibit the secretion of VEGFC from NSCLC cells jcancer.org. Furthermore, this compound has demonstrated direct anti-lymphangiogenic effects by inhibiting the proliferation, migration, and tube formation of human lymphatic endothelial cells jcancer.org. This anti-lymphangiogenic effect involves the inhibition of the JAK1,2/STAT3 signaling pathway and the suppression of VEGFC expression, which in turn affects the VEGFR2/3 signaling pathway jcancer.org. In xenograft models, this compound has been shown to inhibit tumor growth and lymphangiogenesis, decreasing the density and tube diameters of lymphatic vessels jcancer.org.

Inhibition of Cell Migration and Invasion

Cell migration and invasion are critical steps in tumor metastasis. The EGFR signaling network, including the PI3K/Akt and MAPK/ERK pathways, plays a significant role in regulating cell migration and invasion by controlling the expression of genes involved in these processes nih.gov.

This compound has been shown to inhibit the migration and invasion of various cancer cell lines, including bladder cancer and hepatocellular carcinoma cells nih.govspandidos-publications.comnih.gov. This inhibition is linked to this compound's ability to suppress the EGFR signaling network and its downstream effectors nih.govspandidos-publications.comnih.gov. Studies have reported that this compound treatment can downregulate the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate invasion nih.govspandidos-publications.comnih.gov.

Data on the effect of this compound and dasatinib on H1650 cell migration showed dose-dependent inhibition:

TreatmentRelative Cell Migration (24h)Relative Cell Migration (48h)Relative Cell Migration (72h)
Control100%100%100%
This compound (0.1 µM)Reduced (p<0.05)Reduced (p<0.05)Complete healing after 72h in control, reduced with treatment
Dasatinib (0.1 µM)Reduced (p<0.05)Reduced (p<0.05)Complete healing after 72h in control, reduced with treatment
This compound + Dasatinib (0.1 µM)Further reduced (p<0.01)Further reduced (p<0.01)Further reduced (p<0.01)
This compound + Dasatinib (1 µM)More deduction than 0.1 µMMore deduction than 0.1 µMMore deduction than 0.1 µM

Data derived from wound healing assay in H1650 cells oncotarget.com.

The inhibition of migration and invasion by this compound is consistent with its impact on pathways like PI3K/Akt and MAPK/ERK, which regulate the expression of genes controlling these cellular behaviors nih.gov. This compound has also been shown to modulate the expression of epithelial-mesenchymal transition (EMT)-associated genes, further contributing to its anti-invasive effects spandidos-publications.comnih.gov.

Impact on Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a biological process characterized by epithelial cells losing their polarity and cell-cell adhesion, and gaining migratory and invasive properties, transitioning into a mesenchymal phenotype. This process is crucial in embryonic development, but its aberrant activation is significantly involved in cancer progression, metastasis, and the development of therapeutic resistance, including resistance to EGFR-TKIs like this compound. monash.edumednexus.orgplos.org EMT is often marked by a decrease in epithelial markers such as E-cadherin and an increase in mesenchymal markers like N-cadherin and vimentin (B1176767). monash.edumednexus.orgplos.org

This compound, as an irreversible ErbB family blocker, has been shown to impact the EMT process in various cancer cell lines, primarily through the inhibition of EGFR signaling. Studies have demonstrated that this compound treatment can reverse or impede EMT by modulating the expression of key EMT markers and influencing associated signaling pathways. nih.govresearchgate.netmdpi.com

Research in hepatocellular carcinoma (HCC) cells indicated that this compound effectively suppressed the overactivation of EGFR, leading to a decrease in the expression levels of genes associated with proliferation, migration, invasion, and EMT. nih.govnih.govspandidos-publications.comspandidos-publications.com Specifically, this compound treatment increased the expression of E-cadherin and TIAM1 (a negative regulator of EMT) while decreasing the expression of Vimentin and MTA1 (positive regulators of EMT). nih.gov These effects were found to be potentially associated with the regulation of the ERK-VEGF/MMP9 signaling pathway. nih.govnih.govspandidos-publications.com

In non-small cell lung cancer (NSCLC) cells, this compound has also shown effects on EMT markers. In some studies, this compound treatment resulted in a decrease in mesenchymal markers like N-cadherin and vimentin, alongside an increase in the epithelial marker E-cadherin. mdpi.com This modulation of cadherin expression, often referred to as cadherin switching, is a hallmark of EMT and its reversal. plos.org

However, EMT has also been identified as a mechanism of acquired resistance to this compound in EGFR-mutant NSCLC. monash.edumednexus.org In this compound-resistant cell lines, an EMT phenotype characterized by the loss of E-cadherin and gain of N-cadherin and vimentin expression has been observed. monash.edunih.gov This suggests a complex relationship where this compound can inhibit EMT in sensitive cells, but the activation of EMT can contribute to the development of resistance.

Further research has explored the molecular pathways involved in this compound's impact on EMT. In nasopharyngeal carcinoma (NPC) cells, this compound was found to reverse EMT by inhibiting the CD44-Stat3 axis. researchgate.netmdpi.comnih.gov This inhibition led to decreased cell migration and a modulation of EMT-linked markers, with an increase in epithelial markers like E-cadherin and claudin-1, and a decrease in mesenchymal markers such as N-cadherin and Snail. mdpi.com

Combined treatments involving this compound have also demonstrated an enhanced impact on EMT. For instance, the combination of metformin (B114582) and this compound significantly reduced EMT biomarkers and increased E-cadherin in NSCLC cells, suggesting a potential strategy to overcome resistance associated with EMT. mdpi.com

The following table summarizes some observed changes in EMT markers upon this compound treatment in different studies:

Cell Line/Cancer TypeTreatmentE-cadherinN-cadherinVimentinOther Markers (Direction of Change)Reference
HCC (Huh-7)This compoundIncreasedNot specifiedDecreasedTIAM1 (Increased), MTA1 (Decreased) nih.gov
NSCLC (H1975, HCC827)This compoundIncreasedDecreasedDecreasedβ-catenin (Decreased in H1975) mdpi.com
NSCLC (H1975-AR, H1650-AR)This compoundDecreasedIncreasedIncreasedOPN (Increased) nih.gov
NPCThis compound + IRIncreasedDecreasedNot specifiedClaudin-1 (Increased), Snail (Decreased) mdpi.com

Note: The effects on EMT markers can vary depending on the cell line, specific experimental conditions, and the presence of acquired resistance mechanisms.

These findings highlight the role of this compound in influencing EMT, primarily through the inhibition of EGFR and downstream signaling pathways, leading to a more epithelial phenotype in sensitive cells. However, the emergence of EMT can also be a mechanism of acquired resistance, underscoring the complexity of the interplay between this compound and EMT in cancer progression and treatment response. monash.edumednexus.org

Preclinical Research and Mechanistic Insights

In Vitro Studies and Cellular Models

Preclinical in vitro studies using a wide range of cancer cell lines have been instrumental in understanding afatinib's cellular effects, including its impact on cell growth, binding kinetics, downstream signaling pathways, apoptosis, and cell cycle progression. nih.gov

Growth Inhibition Assays in Cancer Cell Lines

This compound (B358) has demonstrated potent growth inhibitory effects across various cancer cell lines, particularly those with dysregulation of the ErbB network, such as non-small cell lung cancer (NSCLC), breast cancer, pancreatic cancer, colorectal cancer, and head and neck squamous cell carcinoma (HNSCC). nih.govresearchgate.net Studies have shown that the sensitivity of cell lines to this compound can vary, with greater potency observed in cell lines harboring overexpressed wild-type, mutated, or amplified EGFR or HER2. nih.gov

For instance, in a panel of human colorectal tumor cell lines, EGFR-overexpressing DiFi cells were highly sensitive to this compound with an IC50 of 45 nM. nih.govspandidos-publications.com Other colorectal cell lines showed IC50 values ranging from 0.33 µM to 1.62 µM. nih.govspandidos-publications.com A significant association was found between the co-expression of EGFR, HER2, and HER3 and the response to this compound treatment in these cell lines. nih.govspandidos-publications.com

In pancreatic cancer cell lines, this compound inhibited growth with IC50 values ranging from 11 nM (BxPC3) to 1.37 µM (FA6), demonstrating superior inhibition compared to erlotinib (B232) in most lines tested. researchgate.net

Studies in esophageal squamous cell carcinoma (ESCC) cell lines also showed sensitivity to this compound, with IC50 values in the lower micromolar range (e.g., 0.002 µM for HKESC-1 and HKESC-2, 1.090 µM for KYSE510) and achieving over 95% maximum growth inhibition. e-century.us

In triple-negative breast cancer (TNBC) cell lines, which often overexpress EGFR, this compound showed activity with IC50 values ranging from 0.02 to 2.44 µM. ascopubs.org

The growth inhibitory effects of this compound have been confirmed in numerous studies across different cancer types. nih.gov

Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)Reference
Colorectal CancerDiFi45 nih.govspandidos-publications.com
Colorectal CancerCCL-221330 nih.govspandidos-publications.com
Colorectal CancerHCT-1161620 nih.govspandidos-publications.com
Pancreatic CancerBxPC311 researchgate.net
Pancreatic CancerAsPc-1367 researchgate.net
Pancreatic CancerFA61370 researchgate.net
Esophageal Squamous Cell CarcinomaHKESC-12 e-century.us
Esophageal Squamous Cell CarcinomaHKESC-22 e-century.us
Esophageal Squamous Cell CarcinomaKYSE5101090 e-century.us
Esophageal Squamous Cell CarcinomaSLMT-11161 e-century.us
Esophageal Squamous Cell CarcinomaEC-1109 e-century.us
Triple-Negative Breast CancerHDQ-P117.5 ± 2.1 ascopubs.org

Note: IC50 values can vary depending on the specific assay, incubation time, and cell line characteristics.

Assessment of Irreversible Binding Kinetics

A key characteristic of this compound is its irreversible binding to the tyrosine kinase domains of EGFR, HER2, and HER4. nih.govmdpi.comtandfonline.com this compound is an ATP-competitive anilinoquinazoline (B1252766) derivative with a reactive acrylamide (B121943) group. nih.gov This group forms a covalent bond with a specific cysteine residue in the ATP-binding site of these receptors: cysteine 797 in EGFR, cysteine 805 in HER2, and cysteine 803 in ErbB4. nih.govmdpi.comresearchgate.net This covalent binding leads to sustained and irreversible inhibition of the kinase activity. nih.govtandfonline.com This irreversible mechanism distinguishes this compound from reversible EGFR inhibitors like gefitinib (B1684475) and erlotinib. mdpi.comopenaccessjournals.com The irreversibility of this compound's effects has been confirmed through autophosphorylation experiments for both EGFR and HER2. nih.gov

Evaluation of Downstream Signaling Inhibition in Cellular Systems

Inhibition of ErbB receptors by this compound results in the downstream modulation of key signaling pathways involved in cell proliferation, survival, and growth. nih.govfrontiersin.org The primary pathways affected include the MAPK (mitogen-activated protein kinase) and PI3K/Akt (phosphatidylinositol 3-kinase/Akt) pathways. nih.govfrontiersin.orgoncotarget.comdovepress.com

Preclinical studies have shown that this compound effectively inhibits the phosphorylation of EGFR, HER2, and their downstream effectors, such as Akt and ERK (a component of the MAPK pathway), in various cancer cell lines. nih.gove-century.usfrontiersin.orgiiarjournals.orgnih.govresearchgate.netwjon.org For example, in HER2-amplified gastric cancer cell lines, this compound was more effective than lapatinib (B449) in blocking PI3K/Akt and MAPK signaling. iiarjournals.org In bladder cancer cells, this compound treatment led to significant inhibition of p-Akt and p-ERK1/2, indicating downregulation of the PI3K/Akt and MAPK/ERK signaling pathways. nih.gov Similarly, in ESCC cell lines sensitive to this compound, phosphorylation of downstream effectors like pAKT, pS6, and pMAPK was significantly inhibited. e-century.us

Inhibition of these pathways is crucial for the anti-proliferative and pro-apoptotic effects of this compound. nih.govoncotarget.comnih.gov

Studies on Apoptosis and Cell Cycle Modulation

This compound's inhibition of ErbB signaling and downstream pathways translates into effects on cell cycle progression and the induction of apoptosis in sensitive cancer cell lines. nih.govresearchgate.net

Studies have shown that this compound can induce cell cycle arrest, commonly at the G0/G1 phase, in various cancer cell types, including NSCLC, gastric cancer, and ESCC. e-century.usresearchgate.netwjon.orgdovepress.comresearchgate.netnih.gov For instance, this compound strongly induced G0/G1 cell cycle arrest in certain ESCC cell lines in a dose- and time-dependent manner. e-century.us In HER2-dependent lung cancer cells, this compound induced G1 arrest and apoptosis. researchgate.net Some studies also reported accumulation of cells in the sub-G0/G1 phase (indicative of apoptosis) and in the S and G2/M phases in colorectal cancer cells treated with this compound, particularly in combination with cytotoxic drugs. nih.govspandidos-publications.com However, one study in colorectal cancer cell lines noted that this compound treatment alone had little effect on cell cycle distribution and apoptosis induction. mdpi.com

This compound has been shown to induce apoptosis in a wide range of cancer cell lines exhibiting abnormalities of the ErbB network. nih.govresearchgate.net This induction of apoptosis is often accompanied by changes in the expression of proteins involved in cell survival and cell cycle regulation, such as downregulation of Bcl-xL and cyclin D1. researchgate.net Apoptosis has been observed in ESCC cell lines as early as 24 hours after exposure to this compound, indicated by the presence of cleaved PARP. e-century.us

In Vivo Models and Translational Research

Preclinical in vivo studies, particularly using human tumor xenograft models in immunodeficient mice, have been crucial for evaluating the anti-tumor efficacy of this compound in a living system and assessing its translational potential. nih.govresearchgate.net

Human Tumor Xenograft Models in Immunodeficient Mice

Human tumor xenograft models, where human cancer cells or tumor tissue are implanted into immunodeficient mice (such as NSG mice which lack functional B, T, and NK cells), are widely used to assess the in vivo efficacy of anti-cancer agents like this compound. nih.govresearchgate.netresearchgate.netnih.govescholarship.org These models aim to recapitulate the histological and molecular characteristics of the original human tumors. researchgate.netresearchgate.netd-nb.info

This compound has demonstrated significant anti-tumor activity, including tumor growth inhibition and even tumor regression, in a variety of xenograft models derived from different cancer types with ErbB network alterations. nih.govresearchgate.net

For example, in xenografts of the epidermoid carcinoma cell line A431, which overexpresses wild-type EGFR, daily oral treatment with this compound reduced tumor growth and induced regressions. nih.gov Molecular analysis of treated tumors showed down-regulation of pEGFR and pAkt expression. nih.gov

This compound has also shown strong activity in xenograft models of tumors resistant to reversible EGFR inhibitors, such as those harboring the T790M mutation, as well as in HER2-overexpressing tumors. nih.govmdpi.com In a head and neck squamous carcinoma cell line xenograft model, this compound was more effective in arresting tumor growth compared to other TKIs targeting ErbB receptors. mdpi.com

Studies using patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue directly into immunodeficient mice, have further supported this compound's in vivo efficacy. researchgate.netnih.govd-nb.info this compound induced tumor growth inhibition in PDX models with EGFR amplification, EGFR overexpression, and HER2 amplification. researchgate.net In a HNSCC PDX model, this compound treatment resulted in remarkable tumor shrinkage, recapitulating the clinical response observed in the corresponding patient. d-nb.info

These in vivo studies provide compelling evidence that the in vitro effects of this compound, such as ErbB inhibition, downstream signaling blockade, and induction of apoptosis, translate into significant anti-tumor activity in a living system, supporting its potential as a therapeutic agent for ErbB-driven cancers. nih.govresearchgate.netresearchgate.net

Table 2: Representative Findings from this compound In Vivo Xenograft Studies

Cancer TypeModel TypeKey FindingReference
Epidermoid CarcinomaA431 cell line xenograftReduced tumor growth, induced regressions, down-regulation of pEGFR and pAkt nih.gov
NSCLCXenografts with T790M mutationInhibited tumor growth nih.govmdpi.com
Gastric CancerHER2-overexpressing xenograftsStrong anti-tumor activity mdpi.com
Head and Neck SCCHN5 cell line xenograftMore effective growth arrest than other TKIs mdpi.com
Gastric CancerHER2-amplified xenograftsStronger anti-tumor and anti-metastatic effects than lapatinib iiarjournals.org
NSCLCHER2-altered xenograftDownregulated pERBB2, induced G1 arrest and apoptosis, inhibited tumor growth researchgate.net
Esophageal Squamous Cell CarcinomaHKESC-2 cell line xenograftEffectively inhibited tumor growth e-century.us
Various (PDX models)EGFR-amplified PDXInduced tumor growth inhibition researchgate.net
Various (PDX models)EGFR-overexpressed PDXInduced tumor growth inhibition researchgate.net
Various (PDX models)HER2-amplified PDXInduced tumor growth inhibition researchgate.net
Head and Neck SCCPDX modelRemarkable tumor shrinkage d-nb.info

Transgenic Mouse Models of Cancer

Transgenic mouse models have been instrumental in evaluating this compound's effects in a living system that mimics human cancer development driven by specific genetic alterations. Studies using transgenic mice with inducible expression of oncogenic EGFR mutants, such as EGFR L858R or the deletion 19 EGFR mutant (delE748-A752), have demonstrated this compound's ability to significantly reduce tumor growth and even prevent cancer development. nih.gov. In one study, this compound treatment in transgenic mice with inducible EGFR L858R expression led to a reduction in lung cancer size by over 80% within days, as assessed by imaging studies. nih.gov. Another study involving constitutive transgenic expression of EGFR L858R showed that this compound treatment between weeks 11 and 15 completely prevented lung cancer development. nih.gov. Similarly, a 4-week treatment with this compound prevented tumor development in mice with transgenic expression of the deletion 19 EGFR mutant, and long-term treatment extended median survival significantly compared to vehicle control. nih.gov.

This compound has also shown efficacy in transgenic mouse models expressing mutated HER2 in lung epithelium, preventing further tumor growth. nih.gov. In these models, this compound treatment was associated with decreased phosphorylation levels of HER2 and downstream signaling molecules in the ERK and Akt/mTOR pathways, as well as reduced cellular proliferation (Ki-67) and increased apoptosis. nih.gov. While this compound demonstrated significant activity in NSCLC cell lines harboring the T790M mutation, its efficacy as a monotherapy in transgenic mouse models of EGFR L858R/T790M and EGFR T790M was limited, suggesting the need for combination strategies to overcome resistance mechanisms. targetedonc.com.

Data from Transgenic Mouse Studies:

Transgenic Model (Mutation)This compound EffectKey FindingsCitation
EGFR L858R (inducible)Tumor ReductionReduced lung cancer size by >80% within days. nih.gov
EGFR L858R (constitutive)Cancer PreventionCompletely prevented lung cancer development with treatment between weeks 11 and 15. nih.gov
EGFR Deletion 19Cancer PreventionPrevented tumor development with 4-week treatment; extended median survival with long-term treatment. nih.gov
Mutated HER2Tumor Growth PreventionPrevented further tumor growth; decreased pHER2, pERK, pAkt/mTOR; reduced proliferation; increased apoptosis. nih.gov
EGFR L858R/T790MLimited ResponseLimited efficacy as monotherapy. targetedonc.com
EGFR T790MLimited ResponseLimited efficacy as monotherapy. targetedonc.com

Orthotopic and Metastasis Models

Orthotopic and metastasis models, which involve implanting cancer cells directly into the corresponding organ or at a site that allows for metastasis, provide a more realistic representation of the tumor microenvironment and metastatic process compared to subcutaneous xenografts. Preclinical studies using orthotopic murine models of non-small cell lung cancer (NSCLC) have been developed to test new therapies and combinations, taking into account tumor genetics. nih.govnih.gov. These models allow for the monitoring of tumor growth and the dissemination of tumor cells. nih.govnih.gov.

In orthotopic NSCLC models, the addition of this compound to osimertinib-treated tumors that had developed resistance led to tumor growth inhibition. nih.govresearchgate.net. This suggests a potential role for this compound in overcoming acquired resistance in certain settings. Orthotopic xenograft models have also been used to investigate the efficacy of repurposing drugs in combination with EGFR TKIs like this compound. cancerbiomed.org. These models are considered valuable for identifying escape mechanisms and strategies to overcome resistance. cancerbiomed.org.

Pharmacodynamic Endpoints in Preclinical Models

Pharmacodynamic endpoints in preclinical models are used to assess the biological effects of this compound on target molecules and downstream signaling pathways, providing insights into its mechanism of action and efficacy. This compound, as an irreversible ErbB family blocker, covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to irreversible inhibition of tyrosine kinase autophosphorylation. nih.govresearchgate.net. This inhibition results in the downregulation of ErbB signaling. mims.com.

In preclinical models, this compound's inhibitory effects on signal transduction have been demonstrated by decreased phosphorylation levels of EGFR, HER2, and various downstream signaling molecules in the ERK and Akt/mTOR pathways. nih.gov. Reduced cellular proliferation, often measured by markers like Ki-67, and increased apoptosis are also commonly observed pharmacodynamic endpoints in this compound-treated tumors in preclinical models. nih.gov. Ex vivo biomarker analysis on tissue from tumors developed in mouse models has been used to enhance the understanding of this compound's effects. nih.gov. Studies have shown that this compound inhibits cellular growth and induces apoptosis in various tumor models associated with ErbB receptor dysregulation, including lung, breast, colorectal, and pancreatic cancer. tandfonline.com.

Pharmacodynamic effects observed in preclinical models include the downregulation of pEGFR and pAkt expression in treated tumors. nih.gov. In transgenic mice with mutated HER2, this compound treatment led to decreased phosphorylation levels of HER2 and associated signaling molecules, reduced Ki-67 expression, and increased apoptosis. nih.gov. These pharmacodynamic endpoints correlate with the observed anti-tumor effects in preclinical models, confirming this compound's impact on key signaling pathways and cellular processes.

Key Pharmacodynamic Endpoints:

EndpointObservation in Preclinical ModelsCitation
ErbB Receptor Phosphorylation (e.g., pEGFR, pHER2)Decreased levels nih.gov
Downstream Signaling Pathway Activation (e.g., pERK, pAkt/mTOR)Decreased levels nih.gov
Cellular Proliferation (e.g., Ki-67)Reduced nih.gov
ApoptosisIncreased nih.gov
pAkt ExpressionDownregulation nih.gov

Mechanisms of Resistance to Afatinib

Acquired Resistance Mechanisms

Acquired resistance develops in patients who initially respond to afatinib (B358) therapy but later experience disease progression. ersnet.orgaacrjournals.org These mechanisms are diverse and can involve alterations in the EGFR gene itself or the activation of alternative signaling pathways. aacrjournals.orgoncotarget.com

Secondary EGFR Mutations

Secondary mutations within the EGFR gene are a common cause of acquired resistance to this compound. The most frequently observed secondary mutation is T790M, located in exon 20, which is analogous to the primary resistance mechanism seen with first-generation EGFR TKIs. nih.govoncotarget.comnih.gov Studies have shown that the T790M mutation is detected in approximately half of lung cancer patients who develop acquired resistance to this compound. nih.govoncotarget.com The prevalence of acquired T790M appears similar regardless of prior exposure to first-generation EGFR TKIs. nih.govoncotarget.com

Besides T790M, other less common secondary EGFR mutations have been reported in this compound-resistant cells, including L792F and C797S. aacrjournals.org The C797S mutation is particularly relevant as this compound, like osimertinib (B560133), binds covalently to cysteine-797 of EGFR. nih.gov While C797S is a known resistance mechanism to third-generation TKIs like osimertinib, its detection during this compound treatment has been reported less frequently than T790M. nih.gov Another mutation, L718V, has also been reported to contribute to resistance to osimertinib but may retain sensitivity to this compound in some cases. amegroups.org

Bypass Signaling Pathway Activation

Tumor cells can develop resistance to this compound by activating alternative signaling pathways that bypass the inhibited EGFR pathway. This allows the cancer cells to continue proliferating and surviving despite EGFR blockade. aacrjournals.orgoncotarget.com Several bypass pathways have been implicated in this compound resistance:

MET Amplification: Amplification of the MET gene, encoding the hepatocyte growth factor receptor, is a recognized mechanism of acquired resistance to EGFR TKIs, including this compound. ersnet.orgnih.govoncotarget.com MET signaling can provide an alternative route that bypasses EGFR. oncotarget.com MET amplification has been detected in a percentage of patients after progression on first-line this compound treatment. oncotarget.comnih.gov

HER2 Amplification: Amplification of the HER2 (ERBB2) gene, another member of the ErbB family, has also been identified as an acquired resistance mechanism. ersnet.orgnih.gov

IGF1R Activation: Activation of the insulin-like growth factor 1 receptor (IGF1R) pathway can serve as an alternative survival pathway. aacrjournals.orgoncotarget.com Increased expression of insulin-like growth factor-binding protein 3 (IGFBP3) has been shown to promote IGF1R activity and subsequent AKT phosphorylation, contributing to this compound resistance. aacrjournals.orgresearchgate.net

KRAS Amplification and Overexpression: Amplification and overexpression of wild-type KRAS have been observed in some this compound-resistant cell lines, leading to resistance. aacrjournals.org

Other Pathways: Activation of other pathways involving molecules like AXL, FGFR, and the PI3K-AKT and MAPK/ERK pathways have been suggested to play a role in acquired resistance. aacrjournals.orgoncotarget.comoncotarget.comresearchgate.net Activation of SRC family kinases (SFKs) and focal adhesion kinase (FAK) has also been implicated in supporting the survival and migration of this compound-resistant cells when EGFR family protein expression is reduced. oncotarget.com

Histological Transformation

Histological transformation, most commonly to small cell lung cancer (SCLC), is another mechanism of acquired resistance observed in EGFR-mutated NSCLC patients treated with EGFR TKIs, including this compound. nih.govd-nb.infoamegroups.orgphilippinejournalofpathology.org This transformation involves a change in the cellular morphology and characteristics of the tumor. While less frequent than other mechanisms like T790M, it accounts for a small percentage of resistance cases. d-nb.infoamegroups.org Squamous cell transformation has also been reported. nih.govjst.go.jp

Co-occurring Genetic Alterations and Impact on Resistance

The presence of co-occurring genetic alterations alongside the primary EGFR mutation can influence the effectiveness of this compound and contribute to acquired resistance. ersnet.orgnih.gov Studies using next-generation sequencing (NGS) have revealed the heterogeneity of genetic alterations in patients treated with this compound. ersnet.orgnih.gov

Frequent co-occurring alterations observed in pre-treatment specimens include mutations in TP53, MUC16, USH2A, SYNE1, RECQL4, and FAT1. ersnet.orgnih.gov While some studies suggest that certain co-occurring alterations like TP53, PIK3CA, and PTEN may be associated with poorer outcomes and faster resistance to EGFR TKIs, others indicate that frequent co-occurring alterations in advanced EGFR-mutated lung adenocarcinoma may not significantly influence the effectiveness of this compound. ersnet.orgnih.gov

Data on the frequency of some co-occurring alterations in patients with acquired resistance to this compound:

Gene AlterationFrequency in this compound Resistance SpecimensSource
EGFR T790M~43.2% - 47.6% nih.govoncotarget.comnih.gov
MET amplification~9% - 12.2% oncotarget.comnih.gov
TP53 mutationsFrequent co-occurrence ersnet.orgnih.govamegroups.org
Small cell transformationRelatively rare d-nb.infoamegroups.org
HER2 amplificationIdentified as acquired mechanism ersnet.orgnih.gov
KRAS amplificationIdentified as acquired mechanism ersnet.orgnih.gov
PTEN alterationsIdentified as acquired mechanism ersnet.orgnih.gov

Unidentified Resistance Mechanisms in Clinical Samples

Despite advancements in genetic sequencing, a significant proportion of acquired resistance mechanisms in clinical samples remain unidentified. nih.govd-nb.info This highlights the complexity and heterogeneity of resistance to this compound, suggesting the involvement of other, yet-to-be-fully-characterized mechanisms. ersnet.orgaacrjournals.org

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the lack of initial response to this compound therapy. dovepress.com The mechanisms underlying intrinsic resistance to EGFR TKIs, including this compound, are not as well understood as acquired resistance. dovepress.com However, there are overlapping mechanisms between intrinsic and acquired resistance, suggesting that some pathways involved in acquired resistance may also contribute to intrinsic resistance. dovepress.com While irreversible EGFR TKIs like this compound were developed to overcome resistance mechanisms like T790M, monotherapy with second-generation TKIs does not appear to be a standard strategy to overcome primary resistance. dovepress.com

Initial EGFR T790M Mutations (De Novo)

While the EGFR T790M mutation is primarily known as a mechanism of acquired resistance to first- and second-generation EGFR TKIs, it can also be present in treatment-naïve tumors as a de novo mutation. cancernetwork.comresearchgate.netoncotarget.com The presence of de novo T790M mutations has been associated with a poorer response to standard TKI therapy, potentially diminishing the effectiveness of coexisting sensitizing EGFR mutations. cancernetwork.com Studies using sensitive molecular techniques have detected de novo T790M mutations in a subset of patients who did not respond to TKI treatment. cancernetwork.com However, the clinical outcomes for patients with de novo T790M mutations treated with this compound have been reported as variable and generally poor in some analyses, with low response rates and limited progression-free survival. researchgate.net

Exon 20 Insertion Mutations

EGFR exon 20 insertion mutations represent a class of EGFR alterations that are generally considered resistant to first-generation EGFR TKIs, and the efficacy of second-generation TKIs like this compound against these mutations is less clear. frontiersin.orgoncokb.orgdovepress.com These insertions are structurally and pharmacologically heterogeneous, impacting their sensitivity to different TKIs. frontiersin.org While most exon 20 insertions appear to confer resistance, some specific insertions, such as A763_Y764insFQEA, may show sensitivity to standard EGFR TKIs. frontiersin.orgoncokb.org Pooled analyses including this compound trials have suggested limited activity of this compound in patients with EGFR exon 20 insertions, with low objective response rates and short progression-free survival. frontiersin.orgaacrjournals.org However, data from an this compound uncommon EGFR mutations database indicated modest clinical activity with a notable response rate and median duration of response in TKI-naïve patients with exon 20 insertions. frontiersin.org

Other Primary Resistance Pathways

Beyond specific EGFR mutations, several other mechanisms can contribute to primary resistance to this compound or emerge as mechanisms of acquired resistance. These often involve the activation of bypass signaling pathways that circumvent EGFR inhibition.

Key other resistance mechanisms identified include:

MET amplification: Amplification of the MET gene is a recognized mechanism of acquired resistance to EGFR TKIs, including this compound. ersnet.orgersnet.orgresearchgate.netnih.gov It has been identified as a major acquired resistance mechanism in a subset of patients treated with this compound. ersnet.orgresearchgate.net MET amplification can co-occur with other resistance mechanisms like EGFR T790M. nih.govoncotarget.com

HER2 alterations: Overexpression or amplification of HER2 (ERBB2) can mediate resistance to EGFR TKIs. ersnet.orgresearchgate.netfrontiersin.orgersnet.org While this compound inhibits HER2, acquired HER2 alterations have been observed in this compound-resistant patients. frontiersin.org HER2 can heterodimerize with mutant EGFR, including those with the T790M mutation. ersnet.org

Activation of the PI3K/Akt/mTOR pathway: Mutations in PIK3CA, a component of the PI3K pathway, have been associated with resistance to EGFR TKIs. nih.goversnet.orgtandfonline.com This pathway is downstream of EGFR and its activation can promote cell survival and proliferation despite EGFR inhibition. ersnet.org

Activation of the Ras/Raf/MEK/ERK pathway: Alterations in genes like KRAS and BRAF within this pathway can also lead to resistance. ersnet.orgnih.govaacrjournals.orgtandfonline.com KRAS amplification and overexpression have been observed as a mechanism of this compound resistance in preclinical models. aacrjournals.orgresearchgate.net

Activation of the JAK/STAT pathway: this compound has been shown to activate the JAK/STAT pathway in NSCLC cell lines, potentially contributing to de novo resistance, particularly in cells harboring the T790M mutation. aacrjournals.orgtandfonline.com This activation can occur via upregulation of the interleukin-6 receptor. aacrjournals.orgtandfonline.com

Activation of the IGF1R pathway: The insulin-like growth factor 1 receptor (IGF1R) pathway can also serve as a bypass mechanism, promoting this compound resistance. jove.comaacrjournals.orgnih.govoncotarget.comtandfonline.com Increased expression of IGFBP3 can promote IGF1R activity, leading to AKT phosphorylation and resistance. aacrjournals.orgresearchgate.net

Histological Transformation: Transformation to small cell lung cancer (SCLC) or squamous cell carcinoma is another mechanism of acquired resistance to EGFR TKIs. ersnet.orgersnet.orgnih.govjove.comtandfonline.com

Other less common mechanisms: These include alterations in TP53, amplification of cell cycle-regulated genes and MDM2, PTEN alterations, FGFR1 amplification, IL-6R/JAK1/STAT3 signaling, autophagy, and Src upregulation. ersnet.orgersnet.orgresearchgate.netnih.govresearchgate.netamegroups.org Some of these mechanisms require further validation in clinical samples to confirm their causal role in this compound resistance. researchgate.netnih.gov

Data on the frequency of some of these resistance mechanisms in patients treated with this compound is emerging from studies utilizing techniques like next-generation sequencing (NGS). ersnet.orgersnet.orgresearchgate.net

Resistance MechanismFrequency (in this compound-Resistant Cases)Source
Acquired EGFR T790M~40-73% tandfonline.com, 47.6% nih.gov, 26.8% ersnet.orgClinical studies ersnet.orgnih.govtandfonline.com
MET amplification12.2% ersnet.org, 5-20% (EGFR TKIs overall) tandfonline.comClinical studies ersnet.orgtandfonline.com
TP53 mutationsAssociated with poorer OS ersnet.orgersnet.org, 44% (in HER2-alt resistant cases) frontiersin.org, 40.7% (in G719X/L861Q/S768I resistant cases) researchgate.netClinical studies ersnet.orgersnet.orgfrontiersin.orgresearchgate.net
Small Cell Lung Cancer Transformation~10% (EGFR TKIs overall) tandfonline.comClinical studies ersnet.orgersnet.orgnih.govjove.comtandfonline.com
HER2 amplification/alterations10-15% (first-gen TKIs) tandfonline.com, 33% (in HER2-alt resistant cases) frontiersin.orgClinical studies frontiersin.orgtandfonline.com
PIK3CA mutations2-3% (EGFR TKIs overall) tandfonline.com, 11.1% (in G719X/L861Q/S768I resistant cases) researchgate.netClinical studies tandfonline.comresearchgate.net
BRAF mutations~1% (EGFR TKIs overall) tandfonline.com, 3.7% (in G719X/L861Q/S768I resistant cases) researchgate.netClinical studies tandfonline.comresearchgate.net
KRAS mutations~1% (EGFR TKIs overall) tandfonline.comClinical studies tandfonline.com
FGFR1 amplification11.1% (in G719X/L861Q/S768I resistant cases) researchgate.netClinical studies researchgate.net
PTEN alterationsIdentified as acquired mechanism ersnet.orgersnet.orgClinical studies ersnet.orgersnet.org
EGFR amplificationAssociated with poor PFS ersnet.org, Identified as acquired mechanism ersnet.orgersnet.orgClinical studies ersnet.orgersnet.org

Note: Frequencies can vary between studies and patient populations.

Therapeutic Strategies to Overcome Afatinib Resistance

Combination Therapies with Afatinib (B358)

Combining this compound with other anti-cancer agents is a key strategy to address resistance by simultaneously targeting multiple pathways or mechanisms contributing to tumor growth and survival. tandfonline.comtandfonline.comtandfonline.commdpi.com this compound's broad and irreversible inhibitory profile, coupled with its low potential for drug-drug interactions, makes it a suitable partner for various combination regimens. tandfonline.comtandfonline.com

Rationale for Combination Strategies

The rationale for combining this compound with other therapies stems from the understanding that tumor resistance is often mediated by the activation of alternative signaling pathways or the emergence of new genetic alterations that bypass the effects of this compound alone. tandfonline.comtandfonline.comoncotarget.com By simultaneously inhibiting multiple targets, combination strategies aim to achieve more comprehensive pathway blockade, suppress the emergence of resistance mechanisms, enhance anti-tumor activity, and potentially improve patient outcomes. tandfonline.comtandfonline.comtandfonline.com

Targeting Intracellular Signaling Pathways

Aberrant activation of intracellular signaling pathways downstream of ErbB receptors, such as the PI3K/Akt/mTOR, Ras/Raf/MEK/ERK, and JAK/STAT pathways, plays a crucial role in tumorigenesis and can contribute to acquired resistance to EGFR inhibitors, including this compound. tandfonline.comtandfonline.comnih.gov Preclinical studies have provided a rationale for combining this compound with inhibitors of these pathways to overcome resistance. tandfonline.comtandfonline.com

For instance, the PI3K/Akt/mTOR pathway is a significant effector in ErbB signaling and is often deregulated in various cancers. tandfonline.comtandfonline.com Activation of this pathway is implicated in acquired resistance to EGFR inhibitors. tandfonline.comtandfonline.com Preclinical studies have shown that combining this compound with PI3K/Akt/mTOR inhibitors can lead to synergistic inhibitory activity in NSCLC cell lines. tandfonline.com Similarly, the Ras/Raf/MEK/ERK pathway is another critical downstream cascade. tandfonline.comtandfonline.com In vitro studies suggest that combining irreversible EGFR-TKIs like this compound with MEK inhibitors could overcome or delay resistance based on MAPK pathway activation. oncotarget.com The JAK/STAT pathway has also been implicated, with this compound shown to activate it in NSCLC cell lines, potentially mediating de novo resistance. tandfonline.com

Combination with Other Growth Factor Receptor Inhibitors

Inhibition of other growth factor receptors, such as VEGFR and IGF-1R, in combination with this compound, represents another strategy to overcome resistance. tandfonline.comtandfonline.com Cross-talk between ErbB and other growth factor receptor signaling pathways is known to contribute to tumor growth, survival, and resistance. tandfonline.com

Similarly, IGF-1R signaling is involved in tumor development, progression, and acquired resistance to EGFR-TKIs. tandfonline.com Preclinical studies suggest that combining this compound with IGF-1R inhibitors may help overcome acquired resistance in EGFR-mutated NSCLC. tandfonline.com

Integration with Conventional Chemotherapy

Integrating this compound with conventional chemotherapy agents is another approach explored to improve outcomes and overcome resistance. tandfonline.comtandfonline.com Chemotherapy can target cancer cells through different mechanisms than targeted therapies, potentially addressing heterogeneous resistance mechanisms within a tumor.

A Phase II trial is also investigating this compound in combination with cisplatin (B142131) and pemetrexed (B1662193) chemotherapy and radiation therapy in patients with stage IIIA or IIIB NSCLC, aiming to enhance tumor cell killing. cancer.gov

Combination with Immunotherapy (Immune Checkpoint Inhibitors)

The combination of targeted therapies, such as this compound, with immunotherapy agents, particularly immune checkpoint inhibitors (ICIs), is an area of active investigation. tandfonline.commdpi.comasco.org Preclinical evidence suggests a rationale for combining ErbB inhibitors and immunotherapy, as EGFR pathway activation may enhance the susceptibility of tumors to PD-1 blockade. tandfonline.com ICIs work by blocking proteins that prevent T cells from recognizing and attacking cancer cells. mdpi.com

Combining targeted drugs and checkpoint inhibitors could potentially improve cancer outcomes. asco.org Targeted therapies can induce tumor cell death, leading to the release of neoantigens, which may enhance the efficacy of immunotherapy. asco.org

Sequential Therapies

Sequential therapy involves administering different treatments one after another upon disease progression or identification of a specific resistance mechanism. This approach is particularly relevant in the context of EGFR-mutated NSCLC, where the emergence of the EGFR T790M mutation is a common resistance mechanism to first- and second-generation EGFR-TKIs like this compound. dovepress.comacmcasereport.orgtandfonline.com

The emergence of the T790M mutation, occurring in a significant proportion of patients who develop resistance to this compound, makes them candidates for subsequent treatment with third-generation EGFR-TKIs such as osimertinib (B560133), which is active against T790M. dovepress.comacmcasereport.orgtandfonline.comspandidos-publications.com

Sequencing with Third-Generation EGFR-TKIs (e.g., Osimertinib) for T790M-Positive Resistance

The acquisition of the EGFR T790M gatekeeper mutation is the most frequent mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs), including this compound, occurring in approximately 50-70% of patients who develop resistance nih.govtandfonline.comjournalpulmonology.orgersnet.orgoncotarget.comamegroups.org. This mutation reduces the binding affinity of these earlier-generation TKIs to the EGFR kinase domain.

Osimertinib, a third-generation irreversible EGFR-TKI, was specifically developed to potently inhibit both the common sensitizing EGFR mutations (Exon 19 deletion and L858R) and the acquired T790M resistance mutation, while sparing wild-type EGFR to a greater extent than earlier generations journalpulmonology.orgwikipedia.orgfrontiersin.orgmdpi.comtargetedonc.com.

Sequential treatment with this compound followed by osimertinib in patients who develop T790M-mediated resistance has emerged as a clinically effective strategy nih.govmemoinoncology.comcancernetwork.comtandfonline.com. This approach aims to maximize the duration of disease control by addressing the specific resistance mechanism that arises after initial this compound treatment.

Study (Design)Patient PopulationMedian Time on this compound (months)Median Time on Osimertinib (months)Combined Median Time on Treatment (TTF) (months)Median Overall Survival (OS) (months)
GioTag Study (Real-world, non-interventional) cancernetwork.comUS patients with EGFRm+ NSCLC and acquired T790M resistance after first-line this compound11.3 (90% CI: 10.3-12.0)15.0 (90% CI: 13.4–16.4)28.4 cancernetwork.com, 28.1 (90% CI, 26.8–30.3) nih.gov47.6 (90% CI, 35.5-51.5) cancernetwork.com, 41.3 (90% CI, 36.8–46.3) nih.gov

Clinical Research and Therapeutic Applications

Clinical Trial Design and Methodologies

The clinical research of afatinib (B358) has followed a standard progression through different phases of clinical trials, each designed to address specific objectives related to dose, safety, and efficacy openaccessjournals.comnih.govresearchgate.net.

Phase I Studies: Dose Escalation and Safety Profile Establishment

Phase I studies of this compound were conducted in patients with advanced solid tumors to determine the maximum tolerated dose (MTD), evaluate safety and tolerability, and assess pharmacokinetic profiles openaccessjournals.comnih.govmedscape.com. These trials explored different dosing schedules, including continuous daily dosing and intermittent schedules openaccessjournals.comnih.gov. The primary objective was to identify a dose with an acceptable safety profile for further investigation nih.gov. Dose-limiting toxicities were observed at higher doses openaccessjournals.com. Based on these studies, recommended doses for subsequent phases were established nih.govmedscape.com.

Phase II Studies: Efficacy Evaluation in Specific Patient Cohorts (e.g., LUX-Lung 2)

Phase II studies aimed to evaluate the efficacy of this compound in specific patient populations and further assess its safety profile openaccessjournals.comnih.gov. The LUX-Lung 2 trial (NCT00525148) is a notable example of a single-arm, multicenter Phase II study that assessed this compound in EGFR TKI-naïve patients with advanced NSCLC harboring EGFR mutations openaccessjournals.comnih.gov. The primary endpoint of LUX-Lung 2 was objective response rate (ORR) openaccessjournals.comnih.gov. This trial enrolled patients with lung adenocarcinoma and EGFR mutations, including both common (exon 19 deletion or L858R) and uncommon mutations nih.gov. The study demonstrated objective responses in a significant proportion of patients, supporting further investigation in larger trials nih.gov.

Phase III Randomized Controlled Trials (e.g., LUX-Lung 3, LUX-Lung 5, LUX-Lung 6, LUX-Lung 7, ACHILLES/TORG1834)

Phase III randomized controlled trials are pivotal studies designed to compare the efficacy of this compound against standard treatments in larger patient populations nih.govsci-hub.se.

LUX-Lung 3 (NCT00949650): This global Phase III trial compared this compound with cisplatin (B142131) plus pemetrexed (B1662193) chemotherapy as first-line treatment in patients with advanced EGFR mutation-positive NSCLC openaccessjournals.comboehringer-ingelheim.com. The study demonstrated a significant improvement in progression-free survival (PFS) with this compound compared to chemotherapy openaccessjournals.commedscape.comamegroups.org.

LUX-Lung 6 (NCT01121393): Similar to LUX-Lung 3, this Phase III trial conducted in East Asia compared this compound to cisplatin plus gemcitabine (B846) chemotherapy in treatment-naïve Asian patients with advanced EGFR mutation-positive NSCLC boehringer-ingelheim.com. LUX-Lung 6 also showed superior PFS with this compound nih.gov.

LUX-Lung 7 (NCT02362559): This was a head-to-head Phase IIb trial comparing this compound with gefitinib (B1684475), a first-generation EGFR TKI, as first-line treatment in patients with EGFR mutation-positive advanced NSCLC nih.govcancernetwork.com. LUX-Lung 7 demonstrated improved PFS and time-to-treatment failure with this compound nih.govcancernetwork.com.

LUX-Lung 5 (NCT01085136): This Phase III trial investigated this compound in patients with advanced NSCLC who had progressed after treatment with chemotherapy and an EGFR TKI (erlotinib or gefitinib) dovepress.com.

ACHILLES/TORG1834 (jRCTs031180175): This randomized Phase III study aimed to investigate the superiority of this compound over platinum-based chemotherapy as first-line treatment in patients with advanced non-squamous NSCLC harboring sensitizing uncommon or compound EGFR mutations, excluding de novo T790M mutations and exon 20 insertions sci-hub.senih.gov. The trial provided randomized evidence that this compound achieved superior PFS compared to chemotherapy in this specific population nih.govresearchgate.net.

Therapeutic Indications and Efficacy in Specific Malignancies

This compound's therapeutic applications are primarily focused on malignancies driven by alterations in the ErbB family of receptors, with a significant focus on NSCLC drugbank.com.

Non-Small Cell Lung Cancer (NSCLC)

This compound is indicated for the treatment of locally advanced or metastatic NSCLC with non-resistant EGFR mutations drugbank.com. Clinical trials have demonstrated its significant efficacy in this setting, particularly in patients with common EGFR mutations (exon 19 deletions and L858R substitutions) openaccessjournals.comnih.govnih.govtheoncologynurse.com.

Data from the LUX-Lung 3 and LUX-Lung 6 trials showed that this compound was more active than platinum-based chemotherapy in patients with EGFR mutation-positive NSCLC nih.gov. In LUX-Lung 3, this compound significantly improved independently assessed PFS compared to cisplatin plus pemetrexed (11.1 months vs. 6.9 months) openaccessjournals.commedscape.comamegroups.org. Similarly, LUX-Lung 6 demonstrated superior PFS for this compound compared to cisplatin plus gemcitabine nih.gov.

Pooled analyses of the LUX-Lung 2, LUX-Lung 3, and LUX-Lung 6 trials have also shown that this compound is active in patients with certain uncommon EGFR mutations, including G719X, S768I, and L861Q nih.govresearchgate.nettheoncologynurse.com. A pooled analysis of these trials in patients with uncommon EGFR mutations reported an ORR of 71.1% and a median PFS of 10.7 months researchgate.net. The ACHILLES/TORG1834 trial further provided randomized evidence of this compound's superior PFS compared to chemotherapy in patients with sensitizing uncommon or compound EGFR mutations nih.govresearchgate.net.

The LUX-Lung 7 trial demonstrated that this compound provided improved PFS and ORR compared to gefitinib in treatment-naïve patients with common EGFR mutations nih.govcancernetwork.com. The ORR was 70% for this compound versus 56% for gefitinib cancernetwork.com.

Real-world evidence studies have corroborated the efficacy observed in clinical trials, confirming the effectiveness of this compound in diverse populations of patients with EGFR mutation-positive advanced NSCLC nih.govamegroups.orgaging-us.com. A meta-analysis of RWE studies reported a pooled median PFS of 12.4 months and a median OS of 31.6 months for this compound in this population nih.gov. RWE has also suggested that this compound is effective in elderly patients with EGFR-mutated advanced NSCLC, showing improved PFS and OS compared to gefitinib or erlotinib (B232) in this subgroup aging-us.com.

Here are some data tables summarizing key efficacy findings from selected clinical trials:

TrialPatient Population (EGFR Mutation)ComparatorEndpointThis compound (Median)Comparator (Median)Hazard Ratio (95% CI)p-value
LUX-Lung 3Common (Del19/L858R)Cisplatin + PemetrexedPFS11.1 months6.9 months0.58 (0.43–0.78)0.0004
LUX-Lung 6Common (Del19/L858R)Cisplatin + GemcitabinePFS11.0 months5.6 months0.28 (0.20–0.39)<0.0001
LUX-Lung 7Common (Del19/L858R)GefitinibPFS11.0 months10.9 months0.73 (0.57–0.95)0.0178
ACHILLES/TORG1834Uncommon (G719X, S768I, L861Q)Platinum-based ChemotherapyPFS10.6 months5.7 months0.422 (0.256–0.694)0.0007
Trial (Pooled Analysis)Patient Population (EGFR Mutation)Objective Response Rate (ORR)Median PFSMedian OS
LUX-Lung 2, 3, 6Uncommon (G719X, S768I, L861Q)71.1%10.7 months19.4 months
Real-World Evidence (Meta-Analysis)Patient Population (EGFR Mutation)Disease Control Rate (DCR)Overall Response Rate (ORR)Pooled Median PFSMedian OS
25 studiesAdvanced NSCLC with EGFR mutation87.6%58.9%12.4 months31.6 months

Head and Neck Squamous Cell Carcinoma (HNSCC)

This compound has been investigated in the treatment of recurrent or metastatic Head and Neck Squamous Cell Carcinoma (HNSCC), particularly after failure of platinum-based chemotherapy. aacrjournals.orgdana-farber.org Preclinical studies in HNSCC cell lines have shown strong antiproliferative effects and enhanced radiosensitivity with this compound, suggesting its potential in this setting. nih.gov this compound has demonstrated higher activity compared to other EGFR-targeted agents like gefitinib and cetuximab in HNSCC cell lines.

A pivotal Phase III trial, LUX-Head & Neck 1 (NCT01345682), evaluated this compound versus methotrexate (B535133) in patients with recurrent or metastatic HNSCC who had progressed after platinum-based therapy. dana-farber.orgnih.gov The study showed a statistically significant improvement in progression-free survival (PFS) with this compound compared to methotrexate (2.6 months vs. 1.7 months; HR = 0.80; 95% CI, 0.65-0.98; P = .03). onclive.comcancernetwork.com this compound treatment was also associated with a higher rate of disease control (49.1% vs. 38.5%; P = .04). cancernetwork.com Patients treated with this compound experienced a delayed worsening of symptoms, including pain and swallowing. cancernetwork.com

Despite the positive PFS results in LUX-Head & Neck 1, two other Phase III trials, LUX-Head & Neck 2 (NCT01345669) and LUX-Head & Neck 4 (NCT02131155), which investigated this compound as adjuvant therapy in patients with locally advanced HNSCC after chemoradiotherapy, were stopped early. onclive.comnih.gov An independent panel determined that this compound was unlikely to demonstrate an efficacy benefit over placebo in these adjuvant settings. onclive.comnih.gov

Research also suggests that this compound may act as a radiosensitizer in HNSCC cells by targeting cancer stem cells. nih.govfrontiersin.org In vitro and in vivo models showed significant inhibition of EGFR signaling and decreased cell proliferation, leading to radiosensitization. nih.gov

HER2-Positive Breast Cancer (Investigational)

This compound has been explored as a potential treatment for HER2-positive breast cancer, particularly in patients who have progressed on trastuzumab. aacrjournals.orgoncozine.com As an irreversible ErbB family blocker, this compound has the potential to overcome resistance to trastuzumab by blocking various ErbB receptor homo- and heterodimers. aacrjournals.org

Early-stage trials showed promise for this compound in the setting of HER2-positive metastatic breast cancer. plos.org A Phase I study assessed the combination of this compound with trastuzumab in patients with advanced or metastatic HER2-positive breast cancer. aacrjournals.orgnih.gov This study observed signs of clinical activity in trastuzumab-resistant HER2-positive breast cancer, suggesting that further investigation is warranted. aacrjournals.orgnih.gov

A Phase II study of this compound in heavily pretreated metastatic breast cancer patients who had progressed on trastuzumab reported that 46% of patients achieved clinical benefit, with a median PFS of 15.1 weeks. aacrjournals.org However, a Phase III randomized study evaluating this compound in trastuzumab-resistant metastatic breast cancer was halted early due to an unfavorable risk-benefit analysis. tandfonline.com

Investigational studies continue to explore this compound's role in HER2-positive breast cancer, including in specific subtypes like inflammatory breast cancer. plos.org A Phase II open-label trial of this compound +/- vinorelbine (B1196246) in HER2-positive inflammatory breast cancer patients showed clinical benefit in 35% of patients treated with this compound monotherapy. plos.org

Chordoma (Investigational)

Chordoma is a rare bone cancer with limited systemic treatment options. uclh.nhs.uknih.gov Studies have shown high levels of EGFR expression in chordoma tumor samples, making the EGFR pathway a potential therapeutic target. uclh.nhs.ukhra.nhs.uk this compound, as an EGFR inhibitor, has been investigated in this context. uclh.nhs.uk

A Phase II single-arm European multi-center trial (NCT03083678) evaluated this compound as first-line or later-line treatment in advanced chordoma. uclh.nhs.ukhra.nhs.ukchordomafoundation.orgonderzoekmetmensen.nlmycancergenome.orgclinicaltrialsregister.eu Results presented from this trial indicated that a subset of chordoma patients benefited from this compound for a sustained period. chordomafoundation.org In patients for whom this compound was the first-line systemic therapy (n=30), 40% were progression-free at 12 months, and 13% achieved a partial response by RECIST criteria. chordomafoundation.org The median PFS for patients with a partial response was nearly 28 months. chordomafoundation.org In a second cohort of patients who had progressed on other therapies, 38.5% were progression-free at 9 months. chordomafoundation.org The study exceeded its predefined criteria for success in both cohorts. chordomafoundation.org

Preclinical research has shown that this compound has a unique ability to promote the degradation of both EGFR and brachyury, an embryonic transcription factor considered a key driver of chordoma growth. nih.govresearchgate.netaacrjournals.org This mechanism may contribute to its activity in chordoma. nih.govresearchgate.net

Other Solid Tumors

This compound's broad inhibition of the ErbB family has led to its investigation in various other solid tumors beyond NSCLC, HNSCC, HER2-positive breast cancer, and chordoma.

Esophageal Squamous Cell Carcinoma (ESCC): this compound has shown activity in ESCC cell lines, particularly those with activating EGFR or HER4 mutations. aacrjournals.orgkindai.ac.jp A Phase II trial assessed this compound in pretreated metastatic ESCC patients with EGFR overexpression, showing a confirmed objective response rate (ORR) of 39% in efficacy-evaluable patients. researchgate.net

Pancreatic Cancer, Colorectal Cancer, Ovarian Carcinoma, Bladder Cancer, Hepatocellular Carcinoma: While this compound's primary focus has been on tumors with alterations in the ErbB family, its potential in other solid tumors like pancreatic cancer, colorectal cancer, ovarian carcinoma, bladder cancer, and hepatocellular carcinoma has been explored in preclinical studies and early-phase clinical trials, often as part of basket trials or studies investigating specific mutations. For instance, a Phase II basket study (NCT02465060) is evaluating this compound in various advanced cancers harboring EGFR, HER2, or HER3 mutations, excluding EGFR-mutated lung cancer. asco.orgunimib.it This includes potential enrollment of patients with these mutations in other solid tumor types.

Detailed research findings and data tables for these specific tumor types (pancreatic, colorectal, ovarian, bladder, hepatocellular carcinoma) are less extensively reported in the provided search results compared to HNSCC, HER2-positive breast cancer, and chordoma. Research in these areas is often part of broader studies based on specific molecular alterations rather than tumor type alone.

Biomarkers for Response and Resistance

Identifying biomarkers is crucial for predicting sensitivity to this compound and understanding mechanisms of acquired resistance, enabling personalized treatment strategies.

Predictive Biomarkers for this compound Sensitivity

Several potential predictive biomarkers for this compound sensitivity have been investigated:

EGFR Mutations and Amplification: Activating EGFR mutations, particularly exon 19 deletions and L858R substitutions, are established predictive biomarkers for this compound sensitivity in NSCLC. While less frequent in other solid tumors, activating EGFR mutations (e.g., L861Q) have been associated with hypersensitivity to this compound in ESCC and HNSCC cell lines. aacrjournals.orgkindai.ac.jp EGFR amplification has also been suggested as a potential predictive biomarker for this compound efficacy in HNSCC. aacrjournals.orgkindai.ac.jp

HER2 Mutations: Activating HER2 mutations have been explored as predictive biomarkers for this compound response in various cancers, including breast cancer and other solid tumors, often within basket trials. asco.orgunimib.itnih.gov Some HER2 mutations, such as the exon 20 YVMA insertion, have shown sensitivity to this compound in preclinical models. unimib.it

HER4 Mutations: Activating HER4 mutations, like the G1109C mutation, have been identified in HNSCC and shown to confer hypersensitivity to this compound in preclinical models. aacrjournals.orgkindai.ac.jp

TP53 Mutations: In ESCC, disruptive TP53 mutations, in combination with EGFR amplifications and/or missense mutations, have shown a significant association with response to this compound. researchgate.netnih.gov A score derived from the mutational status of EGFR and TP53 demonstrated high performance in predicting this compound sensitivity in ESCC. nih.gov

HER Family Protein Expression and Phosphorylation: High EGFR phosphorylation and low AXL and STK33 expression have been correlated with higher sensitivity to this compound in chordoma cell lines and warrant further investigation as potential biomarkers. nih.govresearchgate.netaacrjournals.org

Methylthioadenosine Phosphorylase (MTAP) Status: Unaltered MTAP levels and EGFR amplification may predict clinical response to this compound in combination with pembrolizumab (B1139204) in HNSCC. aacrjournals.org

Tumor Mutational Burden (TMB) and APOBEC Signature: Higher TMB and a higher proportion of the APOBEC signature have been associated with primary resistance to this compound in EGFR-positive NSCLC, suggesting they might also serve as biomarkers for this compound response or lack thereof in other contexts. esmo.org

Biomarkers for this compound Resistance

Acquired resistance to this compound is a significant challenge in clinical practice. Several mechanisms and associated biomarkers have been identified, primarily in the context of NSCLC, but with potential relevance to other tumor types.

Acquired EGFR T790M Mutation: While this compound was designed to have activity against the EGFR T790M resistance mutation, it is also potent against wild-type EGFR, which can lead to dose-limiting toxicities. guidetopharmacology.org The T790M mutation is a major mechanism of acquired resistance to first-generation EGFR TKIs, and it can also contribute to resistance to this compound. ersnet.orgnih.gov

MET Amplification: Amplification of the MET gene is a proven mechanism of acquired resistance to this compound. ersnet.orgnih.govresearchgate.net

Other EGFR Mutations: Beyond T790M, other acquired EGFR mutations, such as V843I, have been identified as resistance mechanisms to this compound. nih.govresearchgate.net The combination of EGFR-V834L with the L858R mutation has also been shown to reduce this compound sensitivity. amegroups.org

Alterations in Bypass or Downstream Pathways: Resistance can arise through activation of alternative signaling pathways that bypass the ErbB blockade or through activation of downstream pathways. These include:

Amplification or overexpression of FGFR1. nih.govresearchgate.net

Increased signaling through the IL6R/JAK/STAT pathway. nih.govresearchgate.net

Activation of the PI3K/AKT pathway. Higher AKT phosphorylation levels have been associated with resistance to anti-EGFR agents, including this compound, in HNSCC cell lines. oncotarget.com Alterations in PIK3CA have also been noted as secondary resistance mechanisms. esmo.orgnih.gov

Upregulation of Src. researchgate.net

Enhanced interference with aerobic glycolysis. nih.govresearchgate.net

Activation of autophagy. nih.govresearchgate.net

Alterations in cell cycle-regulated genes and pathways. esmo.orgersnet.org

Alterations in other genes like TP53, APC, ERBB2, KRAS, NRAS, MEK1, AKT2, LKB1, JAK2, ERBB4, TSC2, NF1, CDKN2A, and MDM2 have been implicated in resistance. esmo.orgersnet.orgnih.gov

Histological Transformation: Transformation to small cell lung cancer or squamous cell transformation has been observed as an acquired resistance mechanism to this compound in NSCLC. ersnet.orgnih.gov

Epithelial-Mesenchymal Transition (EMT): EMT has been associated with resistance to EGFR inhibitors in HNSCC and may play a role in this compound resistance. nih.govmdpi.com

BIRC5 (Survivin) Overexpression: BIRC5 has been identified as a potential drug resistance gene for this compound in NSCLC, and its overexpression may be associated with reduced sensitivity. frontiersin.org

NTRK2 Overexpression: In ESCC, NTRK2 overexpression was negatively associated with this compound sensitivity and might serve as a predictive biomarker for resistance. researchgate.net

Understanding these diverse resistance mechanisms is crucial for developing strategies to overcome or circumvent this compound resistance, such as combination therapies or sequential treatment approaches.

Data Table: Summary of this compound Clinical Research Findings in Select Solid Tumors

Tumor TypeStudy PhasePatient PopulationKey FindingsRelevant Biomarkers Investigated
Head and Neck Squamous Cell Carcinoma (HNSCC)Phase IIIRecurrent/Metastatic after platinum-based therapy (LUX-Head & Neck 1)Improved PFS vs. methotrexate (2.6 vs 1.7 months). onclive.comcancernetwork.com Higher disease control rate. cancernetwork.com Delayed symptom worsening. cancernetwork.comEGFR amplification, HER4 mutations, MTAP status. aacrjournals.orgkindai.ac.jpaacrjournals.org
Head and Neck Squamous Cell Carcinoma (HNSCC)Phase IIIAdjuvant after chemoradiotherapy (LUX-Head & Neck 2 & 4)Trials stopped early due to unlikely efficacy benefit vs. placebo. onclive.comnih.govNot explicitly detailed in provided snippets for these specific trials.
Head and Neck Squamous Cell Carcinoma (HNSCC)Phase IIRecurrent/Metastatic (ALPHA Study - this compound + Pembrolizumab)Objective partial response in 41.4% of patients. aacrjournals.org Median PFS 4.1 months, OS 8.9 months. aacrjournals.orgUnaltered MTAP, EGFR amplification, high PD-L1 expression. aacrjournals.org
HER2-Positive Breast CancerPhase IAdvanced/Metastatic, trastuzumab-refractory (this compound + Trastuzumab)Signs of clinical activity observed. aacrjournals.orgnih.gov Objective response rate 11%, disease control rate 39%. aacrjournals.orgnih.govHER2 expression, HER2 mutations. aacrjournals.orgunimib.itnih.gov
HER2-Positive Breast CancerPhase IIHeavily pretreated metastatic after trastuzumab46% clinical benefit rate. aacrjournals.org Median PFS 15.1 weeks. aacrjournals.orgNot explicitly detailed in provided snippet.
HER2-Positive Inflammatory Breast CancerPhase IIHER2-positive IBC (this compound +/- Vinorelbine)Clinical benefit in 35% with this compound monotherapy. plos.orgGenomic alterations (exploratory). plos.org
ChordomaPhase IIAdvanced (First-line or later-line) (NCT03083678)Subset of patients benefit sustained period. chordomafoundation.org First-line: 40% PFS at 12 months, 13% PR. chordomafoundation.org Later-line: 38.5% PFS at 9 months. chordomafoundation.orgEGFR expression, EGFR phosphorylation, AXL, STK33, brachyury degradation. uclh.nhs.uknih.govhra.nhs.ukresearchgate.netaacrjournals.org
Esophageal Squamous Cell Carcinoma (ESCC)Phase IIPretreated metastatic with EGFR overexpressionConfirmed ORR 39%. researchgate.net Median OS 7.8 months. researchgate.netEGFR amplification, disruptive TP53 mutations, NTRK2 overexpression. researchgate.netnih.gov
Other Solid Tumors (e.g., Pancreatic, Colorectal, Ovarian, Bladder, Hepatic)Phase IIVarious advanced cancers with EGFR, HER2, or HER3 mutations (Basket Study) (NCT02465060)Activity being evaluated based on genotype and tumor type. asco.orgunimib.itEGFR, HER2, HER3 mutations. asco.orgunimib.it

Next-Generation Sequencing (NGS) plays a crucial role in understanding the mechanisms by which cancer cells develop resistance to targeted therapies like this compound. This compound, an irreversible ErbB family inhibitor, is a widely used first-line treatment for advanced lung adenocarcinoma patients with EGFR mutations. nih.goversnet.orgersnet.orgnih.gov Despite its initial effectiveness, acquired resistance inevitably develops in most patients. oncotarget.com

NGS allows for comprehensive genomic profiling of tumor specimens, both before and after treatment, providing insights into the genetic alterations that drive resistance. nih.goversnet.orgersnet.orgnih.gov This is particularly important because the mechanisms of resistance to this compound are complex and heterogeneous. nih.goversnet.org

Studies utilizing NGS have identified several key resistance mechanisms to this compound. The acquired EGFR p.T790M mutation is a major mechanism of resistance, although its frequency may be lower compared to resistance to first-generation EGFR TKIs. nih.goversnet.orgmemoinoncology.commdpi.com NGS can accurately detect this mutation, even at low allele frequencies. nih.gov

Beyond EGFR p.T790M, NGS has revealed other alterations associated with acquired resistance to this compound. These include amplification of MET, ERBB2, KRAS, and EGFR, as well as alterations in genes such as TP53, cell cycle-regulated genes, MDM2, and PTEN. nih.goversnet.orgersnet.orgnih.gov Small cell lung cancer transformation has also been identified as an acquired resistance mechanism. nih.goversnet.orgersnet.orgnih.gov

Furthermore, NGS has been employed to investigate resistance mechanisms in patients with uncommon EGFR mutations treated with this compound. In a study of patients with EGFR G719X, L861Q, or S768I mutations, NGS of post-progression samples identified various resistance mechanisms, including EGFR p.T790M, CDK4 amplification, FGFR1 amplification, PIK3CA mutations, MET amplification, RET fusions, HER2 alterations, and BRAF mutations. nih.gov

The ability of NGS to provide a comprehensive mutation profile from both tissue and liquid biopsies allows for a better understanding of tumor heterogeneity and the evolution of resistance under the selective pressure of this compound. oncotarget.comnih.govmdpi.com This information is crucial for guiding subsequent treatment decisions and developing strategies to overcome resistance. nih.goversnet.orgoncotarget.commdpi.com

Here is a table summarizing some of the acquired resistance mechanisms to this compound identified through NGS in clinical studies:

Resistance MechanismAssociated Gene/PathwayFrequency (where reported)Clinical Impact (where reported)
EGFR p.T790M mutationEGFR36-47% nih.gov, 11.1% nih.govMajor resistance mechanism, associated with favorable survival outcomes (likely due to subsequent osimertinib) nih.goversnet.orgnih.gov
MET amplificationMET12.2% ersnet.org, 11.1% nih.govAssociated with poor overall survival nih.goversnet.orgersnet.orgnih.gov
Small cell lung cancer transformationN/ANot specifiedAcquired resistance mechanism nih.goversnet.orgersnet.orgnih.gov
ERBB2 amplificationERBB2Not specifiedAcquired resistance mechanism nih.goversnet.orgersnet.orgnih.gov
KRAS amplification/mutationKRASMutation: 3.7% nih.govAcquired resistance mechanism nih.goversnet.orgersnet.orgnih.gov
EGFR amplificationEGFRNot specifiedAcquired resistance mechanism nih.goversnet.orgersnet.orgnih.gov, Associated with poor PFS in pre-treatment specimens ersnet.org
TP53 alterationsTP5344% frontiersin.org, Most frequent co-occurring nih.goversnet.orgersnet.orgnih.govnih.govresearchgate.netAssociated with shorter overall survival nih.goversnet.orgersnet.orgnih.govresearchgate.net
MDM2 amplificationMDM2Not specifiedAcquired resistance mechanism nih.goversnet.orgersnet.orgnih.gov
PTEN alterationsPTENNot specifiedAcquired resistance mechanism nih.goversnet.orgersnet.orgnih.gov
CDK4 amplificationCDK411.1% nih.govPotential resistance mechanism nih.gov
FGFR1 amplificationFGFR111.1% nih.govPotential resistance mechanism nih.gov
PIK3CA mutationsPIK3CA26% oncotarget.com, 11.1% nih.govPotential resistance mechanism oncotarget.comnih.gov
RET fusionsRET3.7% nih.govPotential resistance mechanism nih.gov
HER2 alterationsHER23.7% nih.govPotential resistance mechanism nih.govfrontiersin.org
BRAF mutationsBRAF3.7% nih.govPotential resistance mechanism nih.govnih.gov
APC alterationsAPCNot specifiedSignificantly associated with longer overall survival in post-afatinib specimens nih.goversnet.orgersnet.org
NRAS mutationNRASOne patient frontiersin.orgPotential resistance mechanism frontiersin.org
EGFR L718A mutationEGFRIdentified in post-afatinib samples frontiersin.orgnih.govAssociated with drug resistance frontiersin.orgnih.gov
EGFR G724E mutationEGFRIdentified in post-afatinib samples frontiersin.orgnih.govAssociated with drug resistance, negatively affects binding affinity frontiersin.orgnih.gov
EGFR T790M/L858R double mutationEGFRIdentified in post-afatinib samples frontiersin.orgnih.govAssociated with drug resistance, negatively affects binding affinity frontiersin.orgnih.gov

Data based on clinical research findings from the search results. nih.goversnet.orgersnet.orgnih.govoncotarget.comnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov

Pharmacological Considerations Beyond Basic Properties

Drug-Drug Interactions and Co-Medication Management

Afatinib (B358) has a low potential for drug-drug interactions mediated by cytochrome P450 enzymes, as its metabolism is minimal and primarily involves excretion of the unchanged drug. nih.govnih.gov In vitro studies using human hepatocytes and liver microsomes have indicated that this compound is unlikely to inhibit or induce major CYP isoenzymes, including CYP1A1/2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. nih.gov Interactions with this compound due to inhibition of UDP-glucuronosyltransferase 1A1 (UGT1A1) are also considered unlikely based on in vitro data. nih.gov

However, this compound is a substrate and inhibitor of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). sandoz.comeuropa.eu This interaction with transport systems is a key consideration for co-medication management. sandoz.comeuropa.eu

Interplay with P-glycoprotein Inducers and Inhibitors

The interaction of this compound with P-gp modulators can significantly affect its systemic exposure. nih.govsandoz.com

Effect of P-gp Inhibitors:

Concomitant administration of potent P-gp inhibitors can increase this compound exposure. nih.govsandoz.com Studies with ritonavir (B1064), a potent P-gp and BCRP inhibitor, demonstrated that administering ritonavir one hour before a single dose of this compound increased this compound exposure (AUC) by 47.6% and maximum plasma concentration (Cmax) by 38.5%. sandoz.comhiv-druginteractions.org However, when ritonavir was administered simultaneously with or 6 hours after this compound, the effect on this compound exposure was less substantial. sandoz.comhiv-druginteractions.org

If co-administration with P-gp inhibitors is necessary, strategies to mitigate increased this compound exposure are recommended. These include administering the P-gp inhibitor simultaneously with or after this compound. sandoz.comeuropa.eu Some guidelines suggest a dose reduction of this compound by 10 mg if not tolerated when a P-gp inhibitor is required. nih.govjadpro.commedscape.comfda.gov

Examples of strong P-gp inhibitors that may increase this compound exposure include ritonavir, cyclosporine A, ketoconazole, itraconazole, erythromycin, verapamil, quinidine, tacrolimus, nelfinavir, saquinavir, and amiodarone. sandoz.comfda.govtga.gov.aurxlist.com

Effect of P-gp Inducers:

Conversely, concomitant treatment with strong P-gp inducers can decrease this compound exposure. sandoz.comeuropa.eu Pre-treatment with rifampicin, a potent P-gp inducer, resulted in a decrease in this compound exposure (AUC) by 33.8% and Cmax by 21.6% after a single dose of this compound. sandoz.comtga.gov.au

If chronic therapy with a P-gp inducer is required, an increase in the this compound daily dose by 10 mg as tolerated may be considered. nih.govjadpro.commedscape.comfda.gov The previous this compound dose can be resumed 2 to 3 days after discontinuing the P-gp inducer. medscape.comfda.gov

Examples of strong P-gp inducers that may decrease this compound exposure include rifampicin, carbamazepine, phenytoin, phenobarbital, and St. John's Wort. sandoz.comfda.govtga.gov.aurxlist.com

This compound is also an inhibitor of P-gp and BCRP in vitro. nih.govsandoz.comeuropa.eu However, based on clinical data, it is considered unlikely that this compound treatment will significantly alter the plasma concentrations of other P-gp substrates at therapeutic doses, as the this compound concentrations needed to inhibit P-gp in vitro are substantially higher than the geometric mean maximum plasma concentration at steady state with a 50 mg dose. nih.govd-nb.info this compound may potentially increase the bioavailability of orally administered BCRP substrates, such as rosuvastatin (B1679574) and sulfasalazine, and caution is advised during co-administration. europa.eutga.gov.aumims.com

The interplay with P-gp and BCRP transporters highlights the importance of careful co-medication management to optimize this compound exposure and minimize potential interactions.

Pharmacodynamics and Inhibitory Profile Beyond IC50/EC50

This compound is an irreversible ErbB family blocker that covalently binds to cysteine residues in the kinase domains of EGFR (Cys773), HER2, and HER4. nih.govwikipedia.org This irreversible binding leads to sustained inhibition of tyrosine kinase autophosphorylation and downstream signaling pathways. nih.govtandfonline.comnih.gov

Beyond standard IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, the pharmacodynamic profile of this compound is characterized by its broad and irreversible inhibition of the ErbB family receptors. nih.govtandfonline.com this compound inhibits signaling from all homo- and heterodimers formed by ErbB family members (EGFR, HER2, ErbB3, and ErbB4). nih.govtandfonline.comnih.gov ErbB3 lacks critical residues for enzymatic activity but forms dimers with other ErbB members, and this compound blocks the transphosphorylation of ErbB3 by its dimerization partner. tandfonline.com

This compound has demonstrated potent inhibition of wild-type EGFR, HER2, and ErbB4 in cell-free in vitro kinase assays at nanomolar concentrations. nih.govtandfonline.com It also maintains potency against EGFR with activating mutations like L858R. nih.gov Notably, this compound inhibits EGFR harboring the T790M resistance mutation, although it is equally potent against wild-type EGFR, which can contribute to dose-limiting toxicities. tandfonline.comwikipedia.orgguidetopharmacology.orgaacrjournals.orgaacrjournals.org

The inhibitory effects of this compound extend to downstream signaling pathways crucial for cell growth and survival, including the Ras/ERK, PI3K/Akt, and STAT pathways. tandfonline.comnih.gov Inhibition of ERK and Akt activation has been reported in various cancer cell lines. nih.gov

The irreversible nature of this compound's binding contributes to a prolonged duration of activity, even after the drug has been cleared from the system. aacrjournals.org This sustained target inhibition is a key aspect of its pharmacodynamic profile.

Studies have explored combination treatments to prevent or overcome resistance to this compound, including combinations with EGFR- or HER2-targeted antibodies, other tyrosine kinase inhibitors, or inhibitors of downstream signaling molecules. nih.gov For instance, the combination of this compound and cetuximab has shown promise, potentially offering benefits beyond the T790M mutation and inducing sustained tumor responses in preclinical models of acquired resistance. nih.gov

The comprehensive inhibitory profile of this compound across the ErbB family and its impact on downstream signaling pathways, coupled with its irreversible binding, are critical aspects of its pharmacodynamics that extend beyond simple IC50/EC50 values and contribute to its therapeutic effects.

Translational and Future Research Directions

Investigating Novel Afatinib (B358) Combination Regimens

The rationale for combining this compound with other therapeutic agents stems from the need to enhance antitumor activity, target heterogeneous tumor cell populations, and overcome or delay the emergence of resistance mechanisms. This compound, as an irreversible pan-ErbB tyrosine kinase inhibitor, offers a promising backbone for such combinations due to its broad inhibitory profile and low potential for drug-drug interactions. tandfonline.comnih.gov

Rational Design Based on Resistance Mechanisms

Resistance to EGFR-TKIs like this compound can arise through various mechanisms, including secondary EGFR mutations (e.g., T790M, although this compound has some activity against T790M, it is not the primary target for this mutation which is better addressed by third-generation TKIs), activation of alternative signaling pathways (e.g., MET, HER2, IGF-1R), and histological transformation. nih.govmdpi.com Rational design of combination regimens involves targeting these identified resistance pathways alongside continued ErbB blockade by this compound. For instance, MET amplification is a known mechanism of acquired resistance to EGFR-TKIs, leading to investigations into combining this compound with MET inhibitors. mdpi.com Similarly, preclinical studies exploring combinations with PI3K/Akt/mTOR inhibitors are based on the understanding that this pathway can contribute to resistance. tandfonline.com

Exploration of Synergistic Antitumor Activity

Preclinical studies have demonstrated synergistic antitumor activity with this compound in combination with various agents across different cancer types. Combining this compound with EGFR antibodies like cetuximab or panitumumab has shown synergy in mouse xenograft models of NSCLC harboring specific EGFR mutations. tandfonline.com This approach aims to achieve maximal ErbB pathway silencing. Synergistic effects have also been observed with this compound and other targeted therapies, such as nintedanib (B1663095) (a multikinase inhibitor) in colorectal cancer models, and bevacizumab (a VEGF antibody) in NSCLC models. tandfonline.com Beyond targeted agents, combinations with chemotherapy, such as docetaxel (B913) or paclitaxel, have also shown synergistic potential in preclinical and clinical settings, particularly in patients who have progressed on prior therapies. tandfonline.comnih.gov In stomach cancer cells, combinations of this compound with dasatinib (B193332) or miransertib (B560090) have resulted in synergistic growth inhibition. wjon.org

Development of Predictive and Prognostic Biomarkers

Identifying biomarkers that can predict response to this compound or indicate patient prognosis is crucial for personalizing treatment and optimizing outcomes. While EGFR mutations, particularly exon 19 deletions and L858R substitutions, are established predictive markers for response to second-generation TKIs like this compound, research continues to identify additional markers. frontiersin.orgfrontiersin.org

Studies are investigating phosphoproteomics-based biomarkers as potential predictors of this compound efficacy in head and neck squamous cell carcinoma (HNSCC). nih.govresearchgate.net Analysis of protein expression levels, such as pERK1/2, pHER4, and pRB1, in pre-treatment biopsies has shown correlation with metabolic response to this compound in HNSCC. nih.govresearchgate.net

Liquid Biopsy Applications for Resistance Monitoring

Liquid biopsy, which involves the analysis of tumor-derived material in bodily fluids like blood, has emerged as a valuable tool for real-time monitoring of resistance mechanisms to EGFR-TKIs. dovepress.comnih.gov It offers a less invasive alternative to traditional tissue re-biopsies, which can be challenging to obtain. nih.goviaslc.org Liquid biopsy can detect the emergence of resistance mutations, such as T790M, and activation of bypass pathways, providing crucial information to guide subsequent treatment decisions. nih.goviaslc.orgaccc-cancer.org Studies have explored the use of circulating tumor DNA (ctDNA) analysis via liquid biopsy to clarify mechanisms of acquired resistance to this compound. nih.gov

Research into this compound's Role in Rare Cancers and Uncommon Mutations

While this compound is primarily known for its efficacy in NSCLC with common EGFR mutations, research is expanding to investigate its role in rare cancers and in tumors harboring uncommon EGFR mutations or other ErbB alterations. iiarjournals.orgresearchgate.netnih.gov Uncommon EGFR mutations, which represent a significant portion of EGFR-mutant NSCLC cases, can exhibit varying degrees of sensitivity to different EGFR-TKIs. iiarjournals.orgnih.gov

Studies have demonstrated this compound's activity against certain uncommon EGFR mutations, including G719X, L861Q, and S768I, as well as some exon 20 insertions. iiarjournals.orgnih.gov Research is also exploring this compound's potential in other tumor types where ErbB signaling plays a role, such as head and neck squamous cell carcinoma and urothelial carcinoma, investigating predictive biomarkers in these settings. nih.govresearchgate.netmdpi.com Case reports and small studies are contributing to the understanding of this compound's efficacy in patients with extremely rare EGFR mutations or complex co-mutation profiles. frontiersin.org

Investigating Mechanisms of Toxicity Beyond Adverse Event Listing

Research into this compound's toxicity extends beyond simply cataloging adverse events to understanding the biological mechanisms driving them. This compound, being an irreversible pan-ErbB inhibitor, can inhibit both wild-type and mutant EGFR, which may contribute to dose-limiting toxicities guidetopharmacology.orgresearchgate.net. Studies using model organisms like zebrafish have investigated the hepatotoxicity induced by this compound. These studies indicate that this compound can induce dose-dependent hepatotoxicity in zebrafish larvae, affecting liver morphology, histopathology, apoptosis, and liver function researchgate.netnih.gov. The mechanism appears to involve the abnormal expression of genes related to the endoplasmic reticulum stress (ERS) pathway and apoptosis researchgate.netnih.gov. For instance, genes such as jnk, perk, bip, chop, ire1, bid, caspase3, and caspase9 were found to be upregulated, while xbp1s, grp78, bcl-2/bax, and caspase8 were downregulated researchgate.net. The difference in hepatotoxicity observed between this compound and other TKIs like gefitinib (B1684475) might be linked to varying expression levels of these related genes researchgate.netnih.gov.

Another potential mechanism explored relates to this compound-induced severe cutaneous adverse reactions, such as Stevens-Johnson syndrome/toxic epidermal necrolysis (SJS/TEN). One hypothesis suggests that the irreversible inhibition of the EGFR signaling pathway by this compound could affect epidermal differentiation and re-epithelialization, potentially leading to extensive epidermal involvement frontiersin.org. However, typical SJS/TEN responses often involve a delayed hypersensitivity reaction mediated by cytotoxic T cells frontiersin.org. The ability of this compound to form covalent adducts with endogenous proteins also raises a theoretical concern for idiosyncratic drug reactions that might be difficult to predict in clinical trials but could be observed in a wider patient population fda.gov.

Exploring this compound's Potential in Neoadjuvant or Adjuvant Settings

The potential of this compound is also being explored in earlier treatment phases, specifically in neoadjuvant (before surgery) and adjuvant (after surgery) settings for resectable NSCLC with EGFR mutations stanford.edufrontiersin.orgstanford.eduresearchgate.netamegroups.org. While neoadjuvant immunotherapy studies in resectable NSCLC are more prevalent, the field of neoadjuvant targeted therapy with EGFR-TKIs like this compound is relatively less studied frontiersin.org.

Some studies suggest that neoadjuvant EGFR-TKIs can significantly reduce tumor volume and improve imaging response, potentially increasing the rate of radical surgical resection frontiersin.org. However, this does not always translate into disease downstaging or pathological remission frontiersin.org. A phase II study (ASCENT trial) investigated neoadjuvant this compound, chemoradiation, and surgery for stage III EGFR mutation-positive NSCLC. In this study, 19 patients received a 2-month course of this compound induction therapy, resulting in an objective response rate (ORR) of 58% (11/19) after this compound treatment frontiersin.org. Postoperative pathology showed a major pathological response (MPR) in 70% (7/10) of patients who underwent surgery, including a pathological complete response (pCR) in 10% (1/10) frontiersin.org. Another phase II trial (TEAM-LungMate 004) assessing neoadjuvant this compound for stage III EGFR-mutant NSCLC reported an ORR of 70.2% nih.govnih.gov. The MPR, pCR, pathological downstaging, and R0 resection rates were 9.1%, 3.0%, 57.6%, and 87.9%, respectively nih.gov.

In the adjuvant setting, a randomized phase II study (NCT01746251) compared 3 months versus 2 years of adjuvant this compound in patients with resected stage I-III EGFR-mutant NSCLC stanford.edustanford.eduresearchgate.netamegroups.org. This study was terminated early due to slow accrual researchgate.net. Among the enrolled patients, recurrence at 2 years was less common with 2 years of adjuvant this compound (15%) compared to 3 months (29%), although this difference did not meet the primary endpoint researchgate.net. The study suggested a potentially durable and clinically meaningful separation in recurrence-free survival (RFS) curves with longer treatment, despite the limitations of under-accrual and early drug discontinuation in the 2-year arm researchgate.net.

This compound is also being investigated in the neoadjuvant setting for other HER2-driven cancers, such as breast cancer. The DAFNE study (Dual blockade with this compound and trastuzumab as NEoadjuvant treatment) is a proof-of-concept study in HER2-positive breast cancer investigating this compound in combination with trastuzumab and chemotherapy aacrjournals.org.

Advancements in Preclinical Modeling to Mirror Clinical Scenarios

Advancements in preclinical modeling are crucial for better understanding this compound's activity, resistance mechanisms, and predicting clinical responses. While traditional cell lines provide a basic framework, they often lack the complexity of tumor heterogeneity and the tumor microenvironment seen in patients mdpi.com.

Patient-derived xenografts (PDXs), which retain the original tumor's histopathology and genetic features, offer a more reliable model for predicting responses to systemic therapies, including molecularly targeted therapies like this compound mdpi.com. Studies using EGFR L858R/T790M transgenic mouse models and xenograft models have shown that this compound can induce tumor regression mdpi.com.

More recently, patient-derived lung cancer organoids (LCOs) have emerged as promising in vitro tools. These organoids can accurately represent the histology and genomics of the original tumors and have shown strong correlations with clinical treatment responses, offering a valuable platform for functional precision oncology studies mdpi.com.

Preclinical models have also been used to investigate this compound's activity against specific EGFR mutations. For instance, studies using preclinical models of EGFR exon 20 insertion mutations have shown that cell lines driven by EGFR-D770>GY and other insertions with a G770 equivalence display sensitivity to this compound, mirroring observations in clinical cases with these rare mutations mdpi.com. These models help to characterize the sensitivity of specific mutations to different generations of EGFR-TKIs mdpi.com. Although this compound showed promise against the T790M mutation in preclinical studies, clinical studies have shown comparable rates of acquired T790M mutations to first-generation TKIs, highlighting the importance of validating preclinical findings in clinical scenarios amegroups.org.

Q & A

Basic: How does afatinib’s mechanism of action differ from first-generation EGFR tyrosine kinase inhibitors (TKIs)?

Answer: this compound is an irreversible ErbB family blocker that covalently binds to EGFR, HER2, and ErbB4 via its acrylamide group, inhibiting kinase activity even in cells with resistance mutations like T790M. This contrasts with reversible inhibitors (e.g., gefitinib, erlotinib), which lack covalent binding and are less effective against resistance mutations. Methodologically, researchers can validate this mechanism using X-ray crystallography (to confirm covalent binding ) and cell proliferation assays comparing this compound with analogs lacking the acrylamide group (e.g., BI 37781) .

Basic: What are critical considerations in designing phase III trials comparing this compound to chemotherapy in EGFR-mutant NSCLC?

Answer: Key elements include:

  • Stratification: Mutation subtype (e.g., exon 19 del vs. L858R) and race (Asian vs. non-Asian) to account for differential responses .
  • Endpoints: Progression-free survival (PFS) by independent review as the primary endpoint, with secondary endpoints like overall survival (OS), tumor response, and patient-reported outcomes (PROs) .
  • Dosing: Standardizing this compound at 40 mg/day with predefined dose-reduction protocols for toxicity management .

Advanced: How can researchers reconcile contradictory data on this compound’s efficacy versus safety in clinical trials?

Answer: Contradictions (e.g., improved PFS but treatment-related deaths in some trials ) require:

  • Subgroup analysis: Isolate outcomes by mutation type (e.g., exon 19 del patients show stronger survival benefits ).
  • Safety-adjusted efficacy metrics: Use time-to-treatment failure (TTF) to balance efficacy and tolerability .
  • Meta-analysis: Pool data from LUX-Lung trials to assess overall risk-benefit ratios, adjusting for heterogeneity via random-effects models .

Advanced: What methodological approaches are optimal for studying this compound in NSCLC with uncommon EGFR mutations?

Answer:

  • Preclinical modeling: Use in vitro assays to test this compound’s potency against mutations like G719X or S768I .
  • Retrospective cohort studies: Aggregate data from post-hoc analyses of phase III trials (e.g., LUX-Lung 2/3/6) .
  • Adaptive trial designs: Incorporate biomarker-driven enrichment for rare mutations, with endpoints like ORR and PFS in small cohorts .

Advanced: How should researchers conduct meta-analyses on this compound’s post-TKI efficacy in advanced NSCLC?

Answer:

  • Data inclusion: Pool phase II/III trials with standardized endpoints (e.g., 6-month PFS, OS) and adjust for prior TKI exposure .
  • Statistical methods: Use inverse-variance weighting to account for heterogeneity and Cox regression for hazard ratios (HRs) .
  • Toxicity analysis: Apply meta-regression to correlate severe adverse events (e.g., diarrhea) with dose adjustments .

Advanced: What strategies are effective in designing biomarker-driven trials for this compound in non-lung cancers (e.g., urothelial carcinoma)?

Answer:

  • Prescreening: Enrich for ERBB alterations (e.g., HER2 amplification, ERBB3 mutations) via next-generation sequencing (NGS) .
  • Endpoint selection: Use PFS at 3 months (PFS3) as a primary endpoint in phase II trials for rare cancers .
  • Translational correlatives: Pair clinical outcomes with serial liquid biopsies to track ERBB variant allele frequency .

Basic: How can patient-reported outcomes (PROs) be integrated into this compound efficacy assessments?

Answer:

  • Validated tools: Use EORTC QLQ-C30 and QLQ-LC13 questionnaires to quantify symptom improvement (e.g., cough, dyspnea) .
  • Statistical analysis: Compare PROs between arms using mixed-effects models, adjusting for baseline scores .
  • Clinical relevance: Define a ≥10-point improvement as clinically meaningful in symptom scales .

Advanced: What molecular techniques identify acquired resistance mechanisms in this compound-treated NSCLC?

Answer:

  • Liquid biopsy: Use droplet digital PCR (ddPCR) to detect T790M/C797S mutations in circulating tumor DNA (ctDNA) .
  • NGS panels: Interrogate resistance pathways (e.g., MET amplification, BRAF mutations) in re-biopsy samples .
  • Longitudinal tracking: Correlate mutation allele frequency with treatment response via time-to-event analyses .

Basic: What dose-optimization strategies mitigate this compound toxicity without compromising efficacy?

Answer:

  • Tolerability-guided adjustments: Start at 40 mg/day and reduce by 10 mg decrements for grade ≥3 toxicity, maintaining efficacy in 20–30 mg/day ranges .
  • Pharmacokinetic modeling: Use population PK analysis to identify covariates (e.g., body weight, renal function) influencing exposure .

Advanced: How do head-to-head trials of this compound versus other TKIs inform treatment sequencing strategies?

Answer:

  • Endpoint selection: Prioritize PFS and TTF over OS in trials comparing this compound with osimertinib or gefitinib .
  • Resistance monitoring: Track T790M emergence via ctDNA to guide sequential osimertinib use .
  • Cross-trial comparisons: Use network meta-analyses to indirectly compare this compound with third-generation TKIs .

Advanced: What methodologies support real-world evidence (RWE) studies on this compound?

Answer:

  • Data sources: Leverage expanded access programs (EAPs) to collect safety/efficacy data in diverse populations .
  • Propensity score matching: Adjust for confounders (e.g., performance status) when comparing RWE with clinical trial data .

Basic: How is this compound’s activity validated in NSCLC with brain metastases?

Answer:

  • Imaging protocols: Use MRI-based volumetric analysis to assess intracranial response .
  • CNS-specific endpoints: Evaluate PFS in CNS lesions separately from systemic disease in subgroup analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.